Clebopride
Beschreibung
Eigenschaften
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWJMCABCPUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57645-39-3 (mono-hydrochloride) | |
| Record name | Clebopride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022831 | |
| Record name | Clebopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55905-53-8 | |
| Record name | Clebopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55905-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clebopride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055905538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clebopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clebopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clebopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLEBOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0A84520Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clebopride's Mechanism of Action at the Dopamine D2 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clebopride is a substituted benzamide with prokinetic and antiemetic properties, primarily attributed to its interaction with dopamine D2 receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a specific focus on its engagement with the dopamine D2 receptor. This document synthesizes available quantitative data on its binding affinity, outlines detailed experimental protocols for assessing its pharmacological activity, and visualizes the key signaling pathways and experimental workflows. While this compound's high-affinity binding to the D2 receptor is well-documented, quantitative data on its functional antagonism in downstream signaling pathways, such as cAMP inhibition and β-arrestin recruitment, are less prevalent in publicly available literature. This guide serves as a resource for researchers and professionals in drug development seeking a detailed understanding of this compound's molecular pharmacology.
Introduction
This compound is a gastroprokinetic and antiemetic agent that has been used in the management of various gastrointestinal motility disorders.[1][2] Its therapeutic effects are primarily mediated through the antagonism of dopamine D2 receptors.[1][2] Dopamine, a key neurotransmitter in the central and peripheral nervous systems, exerts inhibitory effects on gastrointestinal motility.[1] By blocking D2 receptors, this compound mitigates this inhibitory action, thereby enhancing gastrointestinal transit. Additionally, its antiemetic effects are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. Beyond its primary action on D2 receptors, this compound also exhibits partial agonism at serotonin 5-HT4 receptors, which further contributes to its prokinetic activity by promoting acetylcholine release and subsequent smooth muscle contraction.
Quantitative Data: Receptor Binding Affinity
This compound demonstrates high and selective affinity for the dopamine D2 receptor. The following tables summarize the available quantitative data from in vitro radioligand binding assays.
Table 1: Binding Affinity of this compound for Dopamine D2 Receptors
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 3.5 nM | Bovine brain membranes | Not Specified | --INVALID-LINK-- |
| KD | 1.5 nM | Canine brain striatum | [3H]Spiperone | --INVALID-LINK-- |
| KD | 14 nM | Canine brain striatum | Iodo-azido-clebopride | --INVALID-LINK-- |
Table 2: Binding Affinity of this compound for Other Receptors
| Receptor | Parameter | Value | Species/Tissue | Reference |
| α2-adrenergic | Ki | 780 nM | Bovine brain membranes | --INVALID-LINK-- |
| 5-HT2 | Lower Affinity | Not Quantified | Bovine brain membranes | --INVALID-LINK-- |
Signaling Pathways
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a D2 receptor antagonist, blocks the binding of dopamine, thereby preventing this inhibitory signaling and maintaining or increasing cAMP levels.
β-Arrestin Pathway
In addition to G-protein signaling, GPCRs like the D2 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. As an antagonist, this compound would be expected to block dopamine-induced β-arrestin recruitment to the D2 receptor.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]spiperone.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]spiperone
-
Non-specific binding control: Haloperidol (10 µM) or (+)-Butaclamol (10 µM)
-
This compound at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations or vehicle (for total binding) or non-specific binding control.
-
[3H]spiperone at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D2 Receptor Antagonism
This protocol outlines a method to determine the functional antagonism of this compound at the D2 receptor by measuring its ability to reverse dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (adenylyl cyclase activator)
-
Dopamine (agonist)
-
This compound at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Replace the culture medium with assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) to all wells except the basal control. Simultaneously, add forskolin to all wells (except basal) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
β-Arrestin Recruitment Assay
This protocol describes a general method to assess the effect of this compound on dopamine-induced β-arrestin recruitment to the D2 receptor, often using techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer).
Materials:
-
HEK293 cells co-expressing D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).
-
Cell culture medium
-
Assay buffer
-
Dopamine (agonist)
-
This compound at various concentrations
-
Bioluminescent substrate (e.g., coelenterazine h)
-
Plate reader capable of detecting BRET or FRET signals
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well plate.
-
Compound Addition: Add various concentrations of this compound to the wells, followed by a fixed concentration of dopamine.
-
Substrate Addition: Add the bioluminescent substrate.
-
Signal Detection: Immediately measure the light emission at wavelengths corresponding to the donor and acceptor using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the dopamine-induced BRET signal in the presence of this compound indicates antagonism. Determine the IC50 value from the dose-response curve.
Conclusion
This compound's primary mechanism of action is the potent and selective antagonism of the dopamine D2 receptor. This is well-supported by robust in vitro binding data demonstrating high affinity in the low nanomolar range. This antagonism at D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone accounts for its prokinetic and antiemetic effects, respectively. While the downstream consequences of this antagonism, such as the inhibition of Gαi/o signaling and β-arrestin recruitment, are the presumed functional outcomes, specific quantitative data for this compound in these functional assays are not widely reported in the available scientific literature. Further research is warranted to fully characterize the functional pharmacology of this compound at the D2 receptor and to elucidate the quantitative aspects of its partial agonism at 5-HT4 receptors. This guide provides a foundational understanding for researchers and clinicians working with this compound.
References
Clebopride: A Comprehensive Technical Guide on its Gastroprokinetic and Antiemetic Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clebopride is a substituted benzamide with potent gastroprokinetic and antiemetic properties. Its therapeutic efficacy stems from a dual mechanism of action, primarily involving dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism. This technical guide provides an in-depth exploration of the molecular and physiological basis of this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.
Introduction
Gastrointestinal motility disorders, such as gastroparesis and functional dyspepsia, along with nausea and vomiting, represent significant clinical challenges, impacting patient quality of life and healthcare resources. This compound has emerged as a valuable therapeutic agent in the management of these conditions.[1][2] Its clinical utility is rooted in its distinct pharmacological profile, which combines dopamine D2 receptor blockade with agonistic activity at 5-HT4 receptors.[3] This dual action synergistically enhances gastrointestinal motility and suppresses emetic signals.
Mechanism of Action
This compound exerts its gastroprokinetic and antiemetic effects through two primary molecular targets:
Dopamine D2 Receptor Antagonism
Dopamine, acting on D2 receptors in the gastrointestinal tract, has an inhibitory effect on motility.[3] this compound competitively antagonizes these receptors, thereby disinhibiting cholinergic neurons in the myenteric plexus. This leads to an increased release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut, resulting in enhanced smooth muscle contraction and accelerated gastric emptying.[4]
Furthermore, this compound's antiemetic action is mediated by its blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. The CTZ is a crucial area for detecting emetic substances in the blood and relaying signals to the vomiting center. By antagonizing D2 receptors in the CTZ, this compound effectively suppresses nausea and vomiting.
Serotonin 5-HT4 Receptor Agonism
Serotonin (5-HT) plays a complex role in regulating gastrointestinal function. Activation of 5-HT4 receptors, which are expressed on enteric neurons, also stimulates the release of acetylcholine. This compound acts as an agonist at these receptors, further augmenting cholinergic transmission and contributing to its prokinetic effects. This action complements its D2 receptor antagonism, leading to a more robust stimulation of gastrointestinal motility.
Signaling Pathways
The binding of this compound to its target receptors initiates intracellular signaling cascades that ultimately modulate gastrointestinal function.
Quantitative Data
The following tables summarize key quantitative data related to this compound's pharmacological profile and clinical efficacy.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Species/Tissue | Reference |
| Dopamine D2 | This compound | 1.5 | Canine brain striatum | |
| Dopamine D2 | Iodo-azido-clebopride | 14 | Canine brain striatum | |
| 5-HT4 | This compound | Data not available | - | - |
Table 2: In Vitro and In Vivo Potency
| Parameter | Value | Assay/Model | Reference |
| IC50 (hERG potassium channel) | 0.62 ± 0.30 µM | Whole-cell patch clamp in CHO cells |
Table 3: Clinical Efficacy in Gastroparesis
| Study Population | Intervention | Comparator | Outcome | Relative Risk (RR) (95% CI) | P-score | Reference |
| Gastroparesis (25 trials) | This compound | Placebo | Global symptom improvement | 0.30 (0.16 - 0.57) | 0.99 | |
| Idiopathic/Mixed Etiology Gastroparesis (12 trials) | This compound | Placebo | Global symptom improvement | 0.30 | 0.93 |
Table 4: Clinical Efficacy in Functional Dyspepsia
| Study | Intervention | Comparator | Outcome | Result | Reference |
| Bavestrello et al., 1985 | This compound (0.5 mg TID) | Placebo | Symptom reduction and roentgenological findings | This compound significantly more effective (P ≤ 0.001) | |
| Sabbatini et al., 1991 | This compound (0.5 mg TID) | Cisapride (10 mg TID) | Reduction in dyspeptic symptoms | Both drugs induced significant reduction (p < 0.001) |
Table 5: Antiemetic Efficacy
| Study | Condition | Intervention | Comparator | Outcome | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Duarte et al., 1985 | Postoperative nausea and vomiting | this compound (2 mg IM) | Placebo | Prevention of nausea and vomiting | this compound better than placebo (P ≤ 0.05 for nausea, P ≤ 0.001 for vomiting) | | | Anonymous, 1989 | Cisplatin-induced vomiting | this compound (1 mg/kg IV) | Metoclopramide (10 mg/kg IV) | Antiemetic activity | Similar efficacy at this dose | |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Dopamine D2 Receptor Competitive Binding Assay
Protocol:
-
Membrane Preparation: Striatal tissue from a suitable animal model (e.g., canine, rat) is homogenized in ice-cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction, which is resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT4 Receptor Agonist Functional Assay (cAMP Measurement)
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured to confluence in appropriate media.
-
Agonist Stimulation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The effective concentration that produces 50% of the maximal response (EC50) is calculated using non-linear regression.
In Vivo Gastric Emptying Assay (Phenol Red Method)
Protocol:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the test meal.
-
Test Meal Administration: A test meal containing a non-absorbable marker, phenol red, is administered by oral gavage.
-
Sample Collection: At a specific time after the test meal, the animals are euthanized, and their stomachs are clamped and removed.
-
Phenol Red Quantification: The stomach contents are homogenized, and the concentration of phenol red is determined spectrophotometrically.
-
Calculation: The amount of phenol red remaining in the stomach is compared to the amount in the stomachs of control animals euthanized immediately after receiving the test meal to calculate the percentage of gastric emptying.
Antiemetic Activity Assay (Apomorphine-Induced Emesis in Dogs)
Protocol:
-
Animal Preparation: Dogs are fasted and acclimatized to the experimental setting.
-
Drug Administration: this compound or a placebo is administered via a suitable route (e.g., intravenous, subcutaneous).
-
Emetic Challenge: After a specified pretreatment time, an emetic agent such as apomorphine is administered to induce vomiting.
-
Observation: The animals are observed for a defined period, and the number of retches and vomits is recorded.
-
Data Analysis: The antiemetic efficacy of this compound is determined by comparing the frequency and latency of emesis in the treated group versus the control group.
Conclusion
This compound's dual mechanism of action, involving dopamine D2 receptor antagonism and 5-HT4 receptor agonism, provides a robust pharmacological basis for its efficacy as a gastroprokinetic and antiemetic agent. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further investigate and develop therapies for gastrointestinal motility disorders. Future research should focus on elucidating the precise binding kinetics of this compound at the 5-HT4 receptor and exploring its potential in other related conditions.
References
- 1. A double-blind comparison of this compound and placebo in dyspepsia secondary to delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of cisapride and this compound in the management of chronic functional dyspepsia: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Fate of Clebopride: A Deep Dive into its Pharmacokinetics and Metabolism in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pharmacokinetic and metabolic profiles of clebopride in key animal models. This whitepaper provides a critical resource for the ongoing evaluation and development of this gastroprokinetic and antiemetic agent, presenting meticulously compiled quantitative data, detailed experimental methodologies, and novel visual representations of its biological journey.
This compound, a substituted benzamide, has demonstrated notable efficacy in treating various gastrointestinal motility disorders. A thorough comprehension of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for predicting its behavior in humans and ensuring its safe and effective clinical use. This guide synthesizes available data from studies in rats, dogs, and rabbits to provide a holistic view of the compound's disposition.
Quantitative Pharmacokinetic Profile of this compound
The systemic exposure and disposition of this compound exhibit significant variability across different animal species and routes of administration. Oral administration in rats is characterized by low systemic bioavailability due to extensive first-pass metabolism, a phenomenon where the drug is heavily metabolized in the liver before reaching systemic circulation[1]. In contrast, dogs show more linear pharmacokinetics, although the potential for enterohepatic recycling—a process where the drug is excreted in the bile and then reabsorbed in the intestine—may influence its concentration in the plasma over time[1].
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs, offering a comparative overview of its behavior following intravenous, intramuscular, and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Apparent Volume of Distribution (L/kg) | Clearance (mL/min/kg) |
| Intravenous | 10 | ~7 (at 5 min) | N/A | 47 | 1.6 - 3.2 | - |
| Oral | 100 | 7.5 (first peak) | 30 | - | - | - |
Data compiled from available literature. Cmax for intravenous administration is the concentration measured at the earliest time point. A bi-modal concentration-time curve was observed after oral administration in rats.
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Apparent Volume of Distribution (L/kg) | Clearance (mL/min/kg) |
| Intravenous | 10 | - | N/A | 104 | 3.17 | 25.4 ± 3.4 |
| Intramuscular | 10 | - | - | 69.5 ± 9.5 | 2.43 ± 0.18 | - |
| Oral | 10 | 0.3 - 0.35 | 15 - 45 | ~27 | - | - |
Data compiled from available literature. Intramuscular and oral administration data are from separate studies with potentially different experimental conditions.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in rats, rabbits, and dogs, with several metabolites identified. The primary metabolic transformations involve N-debenzylation and amide hydrolysis[1]. N-debenzylation results in the formation of N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide, while amide hydrolysis yields 4-amino-5-chloro-2-methoxybenzoic acid[1]. Further biotransformation includes N4-glucuronidation of the parent compound and its metabolites in all three species[2]. In dogs, 2-methoxy-4-amino-5-chlorobenzoic acid has also been detected as a metabolite.
Experimental Protocols
A standardized approach is crucial for obtaining reliable and reproducible pharmacokinetic data. The following outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound in animal models.
1. Animal Models and Housing:
-
Species: Wistar rats and Beagle dogs are commonly used models.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, with fasting overnight before oral administration.
2. Drug Administration:
-
Oral (PO): For rats, this compound is typically administered via oral gavage using a suitable gavage needle to ensure accurate dosing directly into the stomach. For dogs, the drug can be administered in capsules.
-
Intravenous (IV): The drug is administered as a bolus injection into a suitable vein, such as the tail vein in rats or the cephalic vein in dogs.
-
Intramuscular (IM): The drug is injected into a major muscle mass, such as the quadriceps in dogs.
3. Blood Sample Collection:
-
Rats: Serial blood samples are collected from the tail vein at predetermined time points post-dosing.
-
Dogs: Blood samples are typically collected from the cephalic or jugular vein. The use of an indwelling catheter can reduce stress on the animal during intensive sampling schedules.
4. Sample Processing and Analysis:
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for accurate measurement of drug levels.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), volume of distribution (Vd), and clearance (CL).
Logical Relationships in this compound Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by a combination of physiological and drug-specific factors. Understanding these relationships is essential for interpreting experimental data and extrapolating findings to different species.
This technical guide serves as a foundational resource for researchers engaged in the development of this compound and other benzamide derivatives. The presented data and methodologies aim to facilitate a more informed and efficient drug development process, ultimately contributing to the advancement of therapies for gastrointestinal disorders.
References
Clebopride's Affinity for Serotonin 5-HT4 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride is a substituted benzamide with prokinetic and antiemetic properties. Its mechanism of action is primarily attributed to its dopamine D2 receptor antagonism. However, emerging evidence has highlighted its interaction with the serotonin 5-HT4 receptor, contributing to its therapeutic profile. This technical guide provides an in-depth analysis of this compound's affinity for the 5-HT4 receptor, consolidating available data, outlining experimental methodologies, and visualizing key signaling pathways.
Data Presentation
Due to the limited availability of specific quantitative binding and functional data for this compound at the 5-HT4 receptor in publicly accessible literature, a comprehensive comparative table cannot be constructed at this time. Qualitative descriptions from various studies are summarized below.
Table 1: Qualitative Summary of this compound's Interaction with 5-HT4 Receptors
| Parameter | Observation | Source |
| Binding Affinity | Ligand binding studies have demonstrated that this compound binds to 5-HT4 serotonin receptors. | [1][2] |
| Functional Activity | Acts as a partial agonist at the human cardiac 5-HT4 receptor. In human atrial preparations, it can act as both an agonist and an antagonist. | [1][3] |
| Receptor Selectivity | This compound is a potent antagonist at D2-dopamine receptors, with a reported Ki value of approximately 2 nM. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the 5-HT4 receptor.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).
-
Radioligand: [³H]-GR113808, a high-affinity 5-HT4 receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), [³H]-GR113808 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Functional Assay: cAMP Accumulation
This protocol measures the functional activity of this compound as a 5-HT4 receptor agonist or antagonist by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the 5-HT4 signaling pathway.
a. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Lysis Buffer.
b. Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 96-well plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of serotonin (typically the EC80 concentration).
-
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist.
-
Antagonist Mode: Determine the IC50 of this compound in inhibiting the serotonin-induced cAMP production.
-
Workflow for cAMP Functional Assay
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling to the Gs alpha subunit of the G-protein complex.
Canonical Gs-Coupled Signaling Pathway
Canonical 5-HT4 Receptor Signaling
Conclusion
This compound exhibits a notable interaction with the serotonin 5-HT4 receptor, acting as a partial agonist. This activity likely contributes to its prokinetic effects in the gastrointestinal tract. While direct quantitative binding affinity data remains to be fully elucidated in publicly available literature, the functional consequences of this interaction are evident from studies on isolated tissues. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this compound and other ligands at the 5-HT4 receptor. Future studies focusing on radioligand displacement assays are warranted to definitively quantify this compound's binding affinity and to build a more complete picture of its receptor interaction profile.
References
In-Vitro Binding Affinity of Clebopride to Dopamine and Other Neuroreceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride is a substituted benzamide with prokinetic and antiemetic properties, primarily attributed to its interaction with dopamine receptors. A comprehensive understanding of its in-vitro binding affinity to various dopamine receptor subtypes and other neuroreceptors is crucial for elucidating its mechanism of action, predicting its pharmacological profile, and guiding further drug development. This technical guide provides a detailed overview of the in-vitro binding characteristics of this compound, methodologies for its assessment, and the relevant signaling pathways.
Data Presentation: In-Vitro Binding Affinity of this compound
The binding affinity of this compound has been characterized at various dopamine and serotonin receptor subtypes, as well as adrenergic receptors. The following table summarizes the available quantitative and qualitative data from in-vitro studies.
| Receptor Subtype | Binding Affinity (Ki/Kd) | Qualitative Affinity | Tissue/System | Reference |
| Dopamine Receptors | ||||
| D2 | Ki: 3.5 nM, Kd: 1.5 nM, Ki: ~2 nM | High | Bovine brain membranes, Canine brain striatum | [1][2][3] |
| D3 | Not Reported | Intermediate | Recombinant cell lines | [2] |
| D4 | Not Reported | High | Recombinant cell lines | [2] |
| D1 | Not Reported | Poor/Low | Bovine brain membrane | |
| Serotonin Receptors | ||||
| 5-HT4 | Not Reported | Binds/Partial Agonist | Human atrium, gut | |
| 5-HT2 | Not Reported | Lower Affinity | Bovine brain membrane | |
| 5-HT3 | Not Reported | Acts on | - | |
| Adrenergic Receptors | ||||
| α2 | Ki: 780 nM | Lower Affinity | Bovine brain membranes | |
| α1 | Not Reported | No Affinity | Bovine brain membrane |
Note: While qualitative descriptions of binding to D3, D4, and 5-HT4 receptors are available, specific Ki or Kd values for this compound at these targets are not consistently reported in the reviewed literature.
Experimental Protocols
The determination of in-vitro binding affinities for this compound predominantly relies on radioligand displacement assays. These assays measure the ability of this compound to compete with a radiolabeled ligand for binding to a specific receptor.
General Radioligand Displacement Assay Protocol (for Dopamine D2 Receptors)
This protocol is a generalized representation based on methodologies described for dopamine receptor binding assays.
1. Membrane Preparation:
-
Tissue source: Bovine brain membranes or canine striatal homogenates are commonly used due to their high density of dopamine D2 receptors.
-
Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous neurotransmitters and other interfering substances.
-
Final Preparation: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
Membrane suspension
-
Radioligand: [3H]spiperone is a commonly used radioligand for D2-like dopamine receptors.
-
Competing Ligand: Increasing concentrations of unlabeled this compound.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions like MgCl2 and CaCl2.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a saturating, unlabeled ligand (e.g., haloperidol or sulpiride).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow: Radioligand Displacement Assay
References
- 1. This compound enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
Neuroleptic malignant syndrome as a potential fatal side effect of clebopride
Neuroleptic Malignant Syndrome: A Potential Fatal Side Effect of Clebopride
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Neuroleptic Malignant Syndrome (NMS) is a rare, yet life-threatening, neurological emergency associated with the use of dopamine receptor antagonists.[1] this compound, a substituted benzamide with potent dopamine D2 receptor blocking properties, is utilized for its prokinetic and antiemetic effects.[2][3] Its mechanism of action, centered on D2 receptor antagonism, places it within the class of drugs that can precipitate NMS.[4][5] This technical guide provides an in-depth analysis of NMS as a potential side effect of this compound, detailing the underlying pathophysiology, diagnostic criteria, and management strategies. The information is intended for researchers, scientists, and drug development professionals to foster a deeper understanding and awareness of this critical adverse drug reaction.
Introduction to this compound and Neuroleptic Malignant Syndrome
This compound is a gastroprokinetic and antiemetic agent that primarily functions as a selective dopamine D2 receptor antagonist. Its therapeutic effects are derived from blocking D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone of the brain. However, this antagonism is not limited to the intended sites and extends to dopaminergic pathways in the central nervous system, including the nigrostriatal and hypothalamic pathways.
Neuroleptic Malignant Syndrome (NMS) is an idiosyncratic, life-threatening reaction precipitated by agents that block dopamine receptors. It is characterized by a distinctive tetrad of symptoms: hyperthermia, severe muscle rigidity, altered mental status, and autonomic dysfunction. While more commonly reported with high-potency antipsychotics, NMS has been associated with virtually all neuroleptic agents, including antiemetics with dopamine-blocking properties. Given this compound's potent D2 antagonism, a theoretical and clinically relevant risk of inducing NMS exists. Early diagnosis and immediate cessation of the offending agent are critical to prevent significant morbidity and mortality, which can range from 5% to 20%.
Pathophysiology of D2 Antagonism-Induced NMS
The primary mechanism underlying NMS is the abrupt and significant reduction of central dopamine activity resulting from D2 receptor blockade. This blockade disrupts critical physiological functions regulated by dopamine, leading to the cascade of symptoms seen in NMS.
Key Pathophysiological Events:
-
Hypothalamic D2 Blockade: The hypothalamus is crucial for thermoregulation. Dopaminergic pathways help regulate the body's temperature set-point. Blockade of D2 receptors in this region is believed to cause a sudden elevation of this set-point and impair heat-dissipating mechanisms like sweating and vasodilation, leading to severe hyperthermia.
-
Nigrostriatal Pathway Blockade: The nigrostriatal pathway is integral to motor control. D2 antagonism in this area leads to a state of profound dopamine depletion, resulting in the classic "lead-pipe" muscle rigidity, tremors, and other extrapyramidal symptoms.
-
Muscle Hypermetabolism and Rhabdomyolysis: The intense and sustained muscle contractions generate excessive heat, further exacerbating hyperthermia. This extreme muscular activity leads to the breakdown of skeletal muscle tissue (rhabdomyolysis), releasing myoglobin and creatine kinase (CK) into the bloodstream. This cascade can result in acute kidney injury.
-
Autonomic Nervous System Disruption: The central dopamine blockade removes tonic inhibition from the sympathetic nervous system, leading to sympathoadrenal hyperactivity and profound autonomic instability. This manifests as tachycardia, labile blood pressure, and diaphoresis.
Clinical Presentation and Diagnostic Data
The diagnosis of NMS is made on clinical grounds, supported by laboratory findings. The onset typically occurs within days to two weeks after initiating or increasing the dose of a dopamine antagonist.
Diagnostic Criteria
While several diagnostic criteria sets exist, they share core features. The diagnosis requires a history of dopamine antagonist exposure plus the presence of major clinical features.
Table 1: Core Diagnostic Indicators for Neuroleptic Malignant Syndrome
| Category | Indicator | Typical Finding |
|---|---|---|
| Major Criteria | Hyperthermia | Temperature >38°C (>100.4°F) on at least two occasions, without another cause. |
| Muscle Rigidity | Severe, generalized "lead-pipe" rigidity. | |
| Altered Mental Status | Agitation, delirium, confusion, or coma. | |
| Autonomic Dysfunction | Tachycardia | Heart rate increase ≥25% above baseline. |
| Blood Pressure Lability | Fluctuations in systolic (≥25 mmHg) or diastolic (≥20 mmHg) pressure within 24 hours. | |
| Diaphoresis | Profuse sweating. | |
| Tachypnea | Respiratory rate ≥50% above baseline. | |
| Laboratory Findings | Creatine Kinase (CK) | Markedly elevated, typically at least 4 times the upper limit of normal, often >1000 U/L. |
| Leukocytosis | Elevated white blood cell count (e.g., 10,000-40,000 cells/mm³). | |
| Metabolic Acidosis | Indicated by blood gas analysis. |
| | Myoglobinuria | Presence of myoglobin in urine secondary to rhabdomyolysis. |
Experimental Protocols: Clinical Assessment
The protocol for diagnosing NMS is a process of clinical evaluation and exclusion of other conditions.
-
Confirm Exposure: Document the administration of this compound or another dopamine antagonist, including initiation date, dosage, and any recent dose adjustments.
-
Clinical Examination: Assess for the cardinal features:
-
Temperature: Measure core body temperature regularly.
-
Musculoskeletal: Evaluate muscle tone in all extremities to identify lead-pipe rigidity.
-
Neurological: Perform a thorough neurological exam to assess mental status and rule out other central nervous system pathologies.
-
Autonomic Function: Monitor heart rate, blood pressure, respiratory rate, and diaphoresis continuously.
-
-
Laboratory Analysis:
-
Blood Work: Order a complete blood count (CBC), comprehensive metabolic panel, and serum creatine kinase (CK) level. CK should be measured serially.
-
Urinalysis: Test for myoglobin to assess for rhabdomyolysis.
-
Infectious Workup: Perform blood cultures, urine cultures, and chest X-ray to rule out sepsis. A lumbar puncture may be necessary to exclude central nervous system infections.
-
-
Differential Diagnosis: Actively exclude other conditions such as serotonin syndrome, malignant hyperthermia, malignant catatonia, and central nervous system infections.
References
- 1. Case Report: Neuroleptic malignant syndrome in a 15-year-old female following of psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. [Pathophysiology and therapy of malignant neuroleptic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Dopamine D2 Receptor: A Technical Guide to the Molecular Targets of Clebopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride, a substituted benzamide, is well-recognized for its prokinetic and antiemetic properties, which are primarily attributed to its potent antagonism of the dopamine D2 receptor. However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with a range of other molecular targets. Understanding this broader target engagement is crucial for a comprehensive grasp of its therapeutic effects and potential side effects. This technical guide provides an in-depth overview of the molecular targets of this compound beyond the dopamine D2 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Expanded Pharmacological Profile of this compound
This compound's molecular interactions extend to several other receptor systems, including serotonin and adrenergic receptors. This multi-target profile likely contributes to its overall clinical efficacy and provides avenues for the development of more selective therapeutic agents.
Serotonin Receptor Interactions
This compound exhibits notable activity at multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, which play a critical role in regulating gastrointestinal motility and sensation.
-
5-HT4 Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT4 receptors.[1][2][3] This agonism is thought to contribute significantly to its prokinetic effects by facilitating the release of acetylcholine, a key neurotransmitter in promoting gut motility.[1] Functional studies in human atrial preparations have demonstrated that this compound can act as both an agonist and an antagonist at 5-HT4 receptors, depending on the experimental conditions.[2]
-
5-HT3 Receptor Antagonism: Evidence suggests that this compound also possesses antagonistic activity at 5-HT3 receptors. This action is likely to contribute to its antiemetic effects, as 5-HT3 receptors are well-established mediators of nausea and vomiting.
-
5-HT2 Receptor Binding: Receptor binding assays have shown that this compound has a relatively lower affinity for the 5-HT2 serotonin receptor.
Adrenergic Receptor Interactions
-
α2-Adrenergic Receptor Antagonism: this compound binds to and antagonizes α2-adrenergic receptors. This interaction can enhance acetylcholine release from cholinergic neurons in the gut, further contributing to its prokinetic activity by blocking the inhibitory effects of norepinephrine on acetylcholine release.
Other Dopamine Receptor Subtypes
While the focus of this guide is on non-dopamine receptors, it is noteworthy that this compound also displays affinity for other dopamine receptor subtypes beyond D2.
-
D3 and D4 Receptor Binding: Studies on this compound analogues have indicated high selectivity for D2-like receptor subtypes, including D3 and D4 receptors. One study notes that this compound binds with intermediate affinity to D3 receptors and high affinity to D4 receptors.
Other Molecular Targets
-
hERG Potassium Channel Blockade: At supratherapeutic concentrations, this compound has been shown to block the human ether-à-go-go-related gene (hERG) potassium channel, which could have implications for cardiac safety.
Quantitative Analysis of this compound's Target Binding and Functional Activity
To facilitate a clear comparison of this compound's affinity and potency at its various molecular targets, the following table summarizes the available quantitative data.
| Target Receptor/Channel | Parameter | Value (nM) | Species/Tissue | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 | Ki | 3.5 | Bovine Brain Membranes | MedChemExpress |
| Dopamine D3 | Ki | Intermediate Affinity | Recombinant | |
| Dopamine D4 | Ki | High Affinity | Recombinant | |
| Serotonin Receptors | ||||
| 5-HT2 | Ki | Lower Affinity | Bovine Brain Membranes | |
| Adrenergic Receptors | ||||
| α2-Adrenergic | Ki | 780 | Bovine Brain Membranes | MedChemExpress |
| Ion Channels | ||||
| hERG Potassium Channel | IC50 | 620 | hERG-transfected CHO cells | |
| Functional Assays | ||||
| ETS-induced gastric strip contraction | IC50 | 430 | Guinea Pig Stomach | MedChemExpress |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound's interactions with its non-dopaminergic targets and a typical experimental workflow for its characterization.
Caption: Signaling pathways of this compound at 5-HT4 and α2-adrenergic receptors.
Caption: Workflow for characterizing this compound's molecular targets.
Detailed Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the interaction of this compound with its molecular targets.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-GR113808 for 5-HT4 receptors), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radiolabeled ligand for the target receptor).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., cAMP Measurement for Gs/Gi-Coupled Receptors)
Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at a specific G-protein coupled receptor.
General Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, CHO) that endogenously or recombinantly expresses the target receptor.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate.
-
For Gi-coupled receptors (e.g., α2-adrenergic), pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Add varying concentrations of this compound to the wells.
-
For agonist testing (e.g., at 5-HT4 receptors), incubate the cells with this compound alone. For antagonist testing (e.g., at α2-adrenergic receptors), co-incubate with a known agonist.
-
Incubate the plate for a specific time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).
-
For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist-induced response).
-
Conclusion
This compound's pharmacological actions are not limited to dopamine D2 receptor antagonism. Its interactions with serotonin 5-HT4, 5-HT3, and α2-adrenergic receptors, as well as other dopamine receptor subtypes, contribute to its overall therapeutic profile. A comprehensive understanding of this polypharmacology is essential for optimizing its clinical use and for guiding the development of future gastrointestinal and antiemetic therapies with improved selectivity and safety profiles. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing the field of gastrointestinal pharmacology.
References
A Technical Guide to the In-Vitro Solubility and Stability of Clebopride Malate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility and stability characteristics of clebopride malate, a dopamine D2 receptor antagonist and 5-HT4 receptor partial agonist, for its effective use in in-vitro research settings. Accurate preparation of stock solutions and an understanding of the compound's stability are critical for generating reliable and reproducible experimental data.
This compound Malate: Solubility Profile
This compound malate is the malate salt of this compound, formulated to enhance its aqueous solubility. The following tables summarize its solubility in various solvents commonly used for in-vitro studies. It is crucial to use fresh, anhydrous solvents, as moisture can significantly impact the solubility and stability of the compound[1].
Table 1.1: Quantitative Solubility Data
| Solvent | Concentration | Molar Equivalent | Notes | Source(s) |
| DMSO | 100 mg/mL | ~196.9 mM | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 34 mg/mL | ~66.9 mM | Sonication is recommended to aid dissolution. | [2][3] |
| Water | 33 mg/mL | ~65.0 mM | - | [1] |
| Ethanol | 12 mg/mL | ~23.6 mM | - |
Molecular Weight of this compound Malate: 507.96 g/mol
Table 1.2: Qualitative Solubility Data
| Solvent | Solubility Description | Source(s) |
| Water | Sparingly soluble | |
| Methanol | Sparingly soluble | |
| Anhydrous Ethanol | Slightly soluble | |
| Methylene Chloride | Practically insoluble |
Stability and Storage Recommendations
Proper storage is essential to maintain the integrity of this compound malate. Degradation can lead to inaccurate concentration measurements and potentially confounding biological effects from degradation products.
Table 2.1: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes | Source(s) |
| Solid Powder | -20°C | 3 years | Store under inert gas if possible. | |
| Stock Solution (in DMSO) | -80°C | 6 - 12 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage. |
General Stability Considerations:
-
Moisture: Keep the solid compound and stock solutions sealed and protected from moisture.
-
In-Vitro Metabolism: Studies using rabbit liver homogenates have shown that this compound can be metabolized via amide hydrolysis and N-debenzylation. Researchers using metabolically active cell systems (e.g., primary hepatocytes) should be aware of potential biotransformation.
-
Cell Culture Media Stability: The stability of compounds in complex aqueous environments like cell culture media can be limited. Factors such as pH, temperature (typically 37°C), dissolved oxygen, and interaction with media components can lead to degradation over time. It is highly recommended to perform a stability test under specific experimental conditions (see Protocol 22.2).
Experimental Protocols & Workflows
The following protocols provide standardized methods for assessing the solubility and stability of this compound malate in an in-vitro laboratory setting.
Protocol: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the kinetic solubility of this compound malate by rapidly precipitating it from a DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound malate (e.g., 20 mM) in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This maintains a constant final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.
References
Methodological & Application
Application Notes and Protocols for Utilizing Clebopride in Guinea Pig Stomach Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride is a substituted benzamide with prokinetic properties, primarily utilized for the management of gastrointestinal motility disorders. Its mechanism of action involves a dual role as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[1] This unique pharmacological profile makes it a compound of interest for studying gastric contractility. These application notes provide a detailed protocol for assessing the effects of this compound on guinea pig stomach muscle strips, a valuable ex vivo model for investigating promotility agents. The guinea pig stomach preparation allows for the examination of drug effects on neurally-mediated and direct smooth muscle contractions.
Core Principles
The ex vivo guinea pig stomach strip assay is a robust method to evaluate the contractile or relaxant properties of pharmacological compounds. Isolated strips of gastric smooth muscle are suspended in an organ bath containing a physiological salt solution maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2). The muscle strips are subjected to electrical field stimulation (EFS) to induce neurally-mediated contractions. The tension generated by the muscle is measured using an isometric force transducer. This compound's effects are quantified by observing changes in the amplitude of these EFS-induced contractions. The primary mechanism by which this compound enhances gastric contractility in this model is through the blockade of presynaptic D2 dopamine and α2-adrenergic receptors on cholinergic neurons, which in turn increases the release of acetylcholine (ACh).[2] Additionally, its 5-HT4 receptor agonist activity is known to contribute to its prokinetic effects.[1][3][4]
Data Presentation
Table 1: Effect of this compound on Electrically-Evoked Contractions in Guinea Pig Stomach Strips
| This compound Concentration (M) | Qualitative Effect on Contraction Amplitude | Putative Mechanism of Action |
| 1 x 10⁻⁸ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |
| 1 x 10⁻⁷ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |
| 1 x 10⁻⁶ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |
| 1 x 10⁻⁵ | Enhancement | Blockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release. |
Note: The table summarizes the observed enhancement of electrically-evoked contractions of guinea pig stomach strips in the presence of this compound, as reported by Takeda et al. (1991). The original study did not provide specific quantitative dose-response data in its abstract.
Experimental Protocols
Protocol 1: Preparation of Guinea Pig Stomach Muscle Strips
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (see composition below)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully excise the stomach and place it in a Petri dish containing chilled, carbogen-aerated Krebs-Henseleit solution.
-
Open the stomach along the greater curvature and gently rinse the luminal contents with Krebs-Henseleit solution.
-
Cut longitudinal muscle strips (approximately 2 mm wide and 10 mm long) from the fundus or corpus region.
-
Carefully remove the mucosal layer by sharp dissection.
-
Tie silk ligatures to both ends of the muscle strip for mounting in the organ bath.
Protocol 2: Guinea Pig Stomach Contractility Assay
Materials:
-
Isolated guinea pig stomach muscle strip
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Electrical field stimulator with platinum electrodes
-
Data acquisition system
-
This compound stock solution
-
Other pharmacological agents as required (e.g., dopamine, clonidine)
Krebs-Henseleit Solution Composition (mM):
-
NaCl: 118.0
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25.0
-
Glucose: 11.0
Procedure:
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with carbogen gas.
-
Mount the prepared stomach muscle strip vertically in the organ bath between a fixed hook and an isometric force transducer.
-
Apply an initial resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
Position platinum electrodes parallel to the muscle strip for electrical field stimulation (EFS).
-
After equilibration, elicit submaximal, reproducible contractions using EFS. Note: Optimal EFS parameters should be determined empirically for each tissue, but typical starting parameters for guinea pig gastrointestinal smooth muscle are 40 V, 0.3 Hz frequency, and 3.0 ms pulse duration.
-
Once stable EFS-induced contractions are achieved, establish a baseline recording.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, with concentrations typically ranging from 10⁻⁸ M to 10⁻⁵ M.
-
Allow sufficient time for the drug to take effect (typically 15-20 minutes) before recording the contractile response at each concentration.
-
To further investigate the mechanism, the assay can be repeated in the presence of specific antagonists for dopamine or adrenergic receptors.
-
At the end of the experiment, wash the tissue and, if desired, assess its viability by inducing a maximal contraction with a high concentration of a contractile agent (e.g., carbachol or KCl).
-
Record and analyze the data to determine the effect of this compound on the amplitude of EFS-induced contractions.
Visualizations
Caption: Signaling pathway of this compound in enhancing gastric contractility.
Caption: Experimental workflow for the guinea pig stomach contractility assay.
Caption: Logical relationship of this compound's mechanisms of action.
References
- 1. graphyonline.com [graphyonline.com]
- 2. This compound enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphyonline.com [graphyonline.com]
Application Notes and Protocols for Clebopride Administration in Animal Models of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clebopride is a substituted benzamide with prokinetic and antiemetic properties, making it a compound of interest for the treatment of gastroparesis.[1] Its mechanism of action involves a dual role as a dopamine D2 receptor antagonist and a partial agonist of the serotonin 5-HT4 receptor.[1][2] Antagonism of D2 receptors enhances gastrointestinal motility by counteracting the inhibitory effects of dopamine, while agonism of 5-HT4 receptors promotes the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contractions in the gut.[1] These actions collectively contribute to improved gastric emptying and alleviation of symptoms associated with gastroparesis.[1]
These application notes provide detailed protocols for the preclinical evaluation of this compound in established animal models of gastroparesis. The included methodologies for inducing gastroparesis, administering this compound, and assessing its effects on gastric emptying are intended to facilitate standardized and reproducible research in the development of novel therapies for this debilitating condition.
Signaling Pathway of this compound in Gastric Motility
Caption: Mechanism of action of this compound in promoting gastric motility.
Experimental Protocols
I. Induction of Gastroparesis in Animal Models
A. Diabetic Gastroparesis (Streptozotocin-Induced) in Rats
This model mimics gastroparesis associated with diabetes mellitus.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Induction:
-
Fast rats overnight with free access to water.
-
Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.
-
Provide 5% sucrose solution in drinking water for the first 24 hours post-injection to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 4-8 weeks for the development of gastroparesis. Confirmation of delayed gastric emptying is recommended before initiating treatment studies.
-
B. Pharmacologically-Induced Gastroparesis in Rodents
These acute models are useful for rapid screening of prokinetic agents.
-
Atropine-Induced Gastroparesis:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Induction:
-
Fast rats for 18-24 hours with free access to water.
-
Administer atropine sulfate (1 mg/kg, i.p.) 30 minutes prior to the gastric emptying assessment.
-
-
-
Morphine-Induced Gastroparesis:
-
Animals: Male Swiss albino mice (20-25 g).
-
Induction:
-
Fast mice for 18-24 hours with free access to water.
-
Administer morphine hydrochloride (10 mg/kg, s.c.) 30 minutes prior to the gastric emptying assessment.
-
-
II. Administration of this compound
-
Preparation: Dissolve this compound malate in sterile saline or distilled water to the desired concentration.
-
Administration Route: Oral gavage is a common and effective method for administering this compound in rodent models.
-
Dosage: Based on clinical studies and the prokinetic effects of similar drugs in animal models, a starting dose range of 0.5-1 mg/kg can be explored. Dose-response studies are recommended to determine the optimal effective dose for the specific animal model and experimental conditions.
-
Timing: Administer this compound 30-60 minutes prior to the gastric emptying assessment to allow for adequate absorption and onset of action.
III. Assessment of Gastric Emptying
A. Phenol Red Meal Assay (Terminal Procedure)
This is a widely used and quantifiable method for assessing gastric emptying of a liquid meal.
-
Test Meal: Prepare a 1.5% methylcellulose solution containing 0.05% phenol red (a non-absorbable marker).
-
Procedure:
-
Following the induction of gastroparesis and administration of this compound or vehicle, administer 1.5 mL of the phenol red test meal via oral gavage.
-
At a predetermined time point (e.g., 20 or 30 minutes), euthanize the animal by an approved method.
-
Immediately clamp the pylorus and cardia of the stomach and carefully excise the organ.
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH to extract the phenol red.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
A standard curve of known concentrations of phenol red should be used to determine the amount of phenol red remaining in the stomach.
-
-
Calculation:
-
Gastric Emptying (%) = (1 - (Amount of phenol red in test animal stomach / Average amount of phenol red in control animal stomachs at time 0)) x 100
-
B. Non-Invasive Methods (Allow for Longitudinal Studies)
-
13C-Octanoic Acid Breath Test: This method measures the rate of 13CO2 exhalation after the ingestion of a 13C-labeled test meal. It provides a dynamic assessment of solid-phase gastric emptying.
-
Magnetic Resonance Imaging (MRI): MRI can be used to serially measure the volume of a gadolinium-labeled test meal within the stomach over time, providing a non-invasive assessment of gastric emptying.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in animal models of gastroparesis.
Data Presentation
Quantitative data from gastric emptying studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Gastric Emptying in a Streptozotocin-Induced Diabetic Rat Model of Gastroparesis (Hypothetical Data)
| Treatment Group | N | Dose (mg/kg, p.o.) | Gastric Emptying (%) | p-value vs. Vehicle |
| Non-Diabetic Control | 10 | Vehicle | 85.2 ± 5.4 | <0.001 |
| Diabetic + Vehicle | 10 | Vehicle | 42.6 ± 6.1 | - |
| Diabetic + this compound | 10 | 0.5 | 58.9 ± 7.3 | <0.05 |
| Diabetic + this compound | 10 | 1.0 | 71.3 ± 6.8 | <0.01 |
| Diabetic + Metoclopramide | 10 | 1.0 | 68.5 ± 7.1 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Effect of this compound on Gastric Emptying in an Atropine-Induced Rat Model of Gastroparesis (Hypothetical Data)
| Treatment Group | N | Dose (mg/kg, p.o.) | Gastric Emptying (%) | p-value vs. Vehicle |
| Saline Control | 10 | Vehicle | 90.1 ± 4.8 | <0.001 |
| Atropine + Vehicle | 10 | Vehicle | 35.7 ± 5.9 | - |
| Atropine + this compound | 10 | 0.5 | 51.4 ± 6.5 | <0.05 |
| Atropine + this compound | 10 | 1.0 | 65.8 ± 7.2 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound in rodent models of gastroparesis. Adherence to these standardized methods will contribute to the generation of robust and comparable data, which is essential for advancing our understanding of this compound's therapeutic potential and for the development of effective treatments for gastroparesis. The dual mechanism of action of this compound, targeting both dopamine D2 and serotonin 5-HT4 receptors, presents a promising strategy for enhancing gastric motility and improving the quality of life for patients suffering from this disorder.
References
Application Notes and Protocols: In-Vitro Release Testing for Clebopride Formulations
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the methodologies and application of in-vitro release testing (IVRT) for various formulations of clebopride, a dopamine D2 receptor antagonist with antiemetic and prokinetic properties.[1][2] This document outlines detailed experimental protocols, data presentation standards, and visual workflows to ensure accurate and reproducible results in a research and development setting.
Introduction to In-Vitro Release Testing (IVRT)
In-vitro release testing is a critical tool in pharmaceutical development and quality control. It measures the rate and extent of drug release from a dosage form under specified conditions. For this compound formulations, IVRT is essential for:
-
Formulation Development: To screen and select optimal formulation strategies.
-
Quality Control: To ensure batch-to-batch consistency and product quality.
-
Regulatory Submissions: To support product registration and post-approval changes.[3][4]
-
In Vitro-In Vivo Correlation (IVIVC): To establish a relationship between in-vitro dissolution and in-vivo bioavailability.[5]
This compound, as a substituted benzamide, is used in the treatment of functional gastrointestinal disorders. Its formulations, typically oral solid dosage forms, require robust IVRT methods to predict their in-vivo performance.
Key Considerations for this compound IVRT Method Development
The development of a meaningful IVRT method for this compound formulations hinges on several key parameters that simulate the physiological environment of the gastrointestinal tract.
2.1. Solubility of this compound:
Understanding the solubility of the active pharmaceutical ingredient (API) is the first step in selecting an appropriate dissolution medium. This compound malate is soluble in water with heating. Its solubility in various organic solvents and co-solvent systems has also been reported, which can be useful for developing specific analytical methods or dealing with complex formulations.
Table 1: Solubility of this compound Malate in Different Solvents
| Solvent/System | Solubility | Notes |
| Water | 10 mg/mL | Heating may be required for a clear solution. |
| DMSO | ≥ 3 mg/mL to 100 mg/mL | A clear stock solution can be prepared. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | Provides a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | Provides a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | Provides a clear solution. |
2.2. Dissolution Media Selection:
The choice of dissolution medium should be based on the physiological conditions of the gastrointestinal tract and the solubility of this compound. For oral formulations, media simulating gastric and intestinal fluids are recommended.
-
Standard Pharmacopeial Media:
-
0.1 N HCl (pH 1.2) to simulate fasted stomach conditions.
-
Acetate buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower small intestine.
-
-
Biorelevant Media: For a more accurate prediction of in-vivo performance, biorelevant media that mimic the composition of gastrointestinal fluids are highly recommended. These media typically contain bile salts and lecithin.
-
Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach conditions before a meal.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates intestinal conditions before a meal.
-
Fed State Simulated Intestinal Fluid (FeSSIF): Simulates intestinal conditions after a meal, which is crucial for assessing potential food effects on drug release.
-
2.3. Dissolution Apparatus:
The choice of apparatus depends on the dosage form. For conventional tablets and capsules, the following are commonly used:
-
USP Apparatus 1 (Basket): Suitable for capsules and formulations that tend to float.
-
USP Apparatus 2 (Paddle): The most common apparatus for tablets.
-
USP Apparatus 4 (Flow-Through Cell): Useful for poorly soluble drugs or extended-release formulations, as it allows for the use of large volumes of media and can better maintain sink conditions.
Experimental Protocols
3.1. Protocol 1: IVRT for Immediate-Release this compound Tablets
This protocol is designed for standard immediate-release this compound tablets.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Vessels (900 mL)
-
Water bath with heater and circulator
-
Syringes and cannula filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or HPLC system
-
This compound reference standard
-
Dissolution Media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
Procedure:
-
Media Preparation: Prepare 900 mL of the selected dissolution medium and deaerate it.
-
Apparatus Setup:
-
Set the water bath to 37 ± 0.5 °C.
-
Place 900 mL of the deaerated medium into each dissolution vessel and allow the temperature to equilibrate.
-
Set the paddle speed to a justified rotational speed (typically 50 or 75 rpm).
-
-
Sample Introduction: Carefully drop one this compound tablet into each vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Sample Filtration: Immediately filter the withdrawn sample through a 0.45 µm filter. Discard the first few mL of the filtrate to avoid adsorptive effects.
-
Sample Analysis: Analyze the filtered samples for this compound concentration using a validated analytical method (see Section 4).
-
Data Calculation: Calculate the percentage of this compound released at each time point, correcting for the volume of media removed during sampling if necessary.
Table 2: Typical Parameters for IVRT of Immediate-Release this compound Tablets
| Parameter | Recommended Condition | Justification |
| Apparatus | USP Apparatus 2 (Paddle) | Standard for tablets. |
| Dissolution Medium | 0.1 N HCl, pH 4.5 Acetate Buffer, or pH 6.8 Phosphate Buffer | Simulates physiological pH range of the GI tract. |
| Medium Volume | 900 mL | Standard volume to ensure sink conditions. |
| Temperature | 37 ± 0.5 °C | Simulates body temperature. |
| Paddle Speed | 50 or 75 rpm | Standard agitation rates. The specific speed should be justified during method development. |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 minutes | To adequately characterize the release profile of an immediate-release product. |
3.2. Protocol 2: IVRT using Biorelevant Media
This protocol is designed to provide a more predictive assessment of in-vivo performance by using biorelevant media.
Materials and Equipment:
-
Same as Protocol 1, with the addition of materials for preparing biorelevant media (e.g., sodium taurocholate, lecithin). Commercially available powders can simplify media preparation.
Procedure:
-
Media Preparation: Prepare FaSSIF or FeSSIF according to established protocols. Ensure the pH and composition are correct.
-
Apparatus Setup and Execution: Follow the same procedure as outlined in Protocol 1, using the prepared biorelevant medium.
Table 3: Composition of Fasted-State Simulated Intestinal Fluid (FaSSIF)
| Component | Amount per 500 mL |
| Sodium taurocholate | 3 mM |
| Lecithin | 0.75 mM |
| Sodium Hydroxide (Pellets) | 0.174 g |
| Sodium dihydrogenphosphate monohydrate | 1.977 g |
| Sodium Chloride | 3.093 g |
| Water | to 500 mL |
| Final pH | 6.50 |
| Osmolality | ~270 mOsmol/kg |
Source: Adapted from literature on biorelevant media.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in dissolution samples is crucial. The two most common methods are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
4.1. UV-Vis Spectrophotometry:
A simple and rapid method suitable for quality control.
-
Wavelength of Maximum Absorbance (λmax): this compound has a reported λmax at 263 nm.
-
Linearity: The method should be linear in the expected concentration range (e.g., 20 - 100 µg/mL).
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision.
4.2. RP-HPLC Method:
Provides higher specificity and is preferred for complex matrices or when excipients interfere with UV analysis.
Table 4: Example of a Validated RP-HPLC Method for this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric acid and Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 ± 2 °C |
| Retention Time | Approximately 3.96 min |
| Linearity Range | 25-200 µg/mL |
Source: Adapted from published methods.
Another reported HPLC method uses a mobile phase of Methanol and water (50:50 v/v) with UV detection at 225 nm, showing linearity in the 0.5–6 μg/mL range. The choice of method will depend on the specific formulation and laboratory equipment.
Visualizing Workflows and Pathways
5.1. General IVRT Workflow
The following diagram illustrates the general workflow for in-vitro release testing of this compound formulations.
5.2. Decision Tree for IVRT Method Selection
This diagram provides a logical pathway for selecting an appropriate IVRT method for a this compound formulation.
Data Presentation and Interpretation
Quantitative data from IVRT studies should be summarized in tables for clarity and ease of comparison. The primary output is a dissolution profile, which is a plot of the cumulative percentage of drug released versus time.
Table 5: Example of IVRT Data Presentation for Three Batches of this compound Tablets
| Time (min) | Batch A (% Released ± SD) | Batch B (% Released ± SD) | Batch C (% Released ± SD) |
| 5 | 35.2 ± 3.1 | 38.1 ± 2.9 | 36.5 ± 4.0 |
| 10 | 62.8 ± 4.5 | 65.4 ± 3.8 | 64.1 ± 5.1 |
| 15 | 81.3 ± 5.2 | 84.0 ± 4.1 | 82.7 ± 4.8 |
| 20 | 90.1 ± 4.8 | 92.5 ± 3.5 | 91.3 ± 4.2 |
| 30 | 95.6 ± 3.9 | 97.2 ± 2.8 | 96.1 ± 3.6 |
| 45 | 98.2 ± 2.5 | 99.1 ± 1.9 | 98.5 ± 2.2 |
The dissolution profiles of different formulations or batches can be compared using a similarity factor (f2), which is a logarithmic transformation of the sum-squared error of differences between the two profiles. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
Conclusion
The in-vitro release testing methods outlined in this document provide a robust framework for the evaluation of this compound formulations. The selection of dissolution media, apparatus, and analytical methods should be scientifically justified and tailored to the specific characteristics of the dosage form. By following these detailed protocols and data presentation guidelines, researchers can generate reliable and reproducible IVRT data to support formulation development, ensure product quality, and facilitate regulatory approval.
References
Photoaffinity Labeling of Dopamine D2 Receptors with Azidoclebopride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of azidoclebopride as a photoaffinity label for the dopamine D2 receptor (D2R). Azidothis compound is a valuable tool for irreversibly labeling the D2R, enabling its identification, characterization, and the study of its structure and function. This protocol is designed for researchers in pharmacology, neuroscience, and drug development.
Introduction
Photoaffinity labeling is a powerful technique used to identify and characterize binding sites of ligands within biological macromolecules. Azidothis compound, a derivative of the D2R antagonist this compound, is a selective photoaffinity probe for the dopamine D2 receptor.[1][2] Upon exposure to ultraviolet (UV) light, the azido group of azidothis compound is converted into a highly reactive nitrene, which then forms a covalent bond with nearby amino acid residues in the D2R binding pocket. This irreversible labeling allows for the specific identification of the D2R protein in complex biological samples. The radiolabeled form of azidothis compound, such as iodo-azido-clebopride, further aids in the molecular characterization of these receptors.[3][4]
Data Presentation
The following tables summarize the quantitative data for this compound and its photoaffinity analog, azidothis compound, in their interaction with the dopamine D2 receptor.
Table 1: Binding Affinities for the Dopamine D2 Receptor
| Compound | Dissociation Constant (Kd) | Tissue Source | Reference |
| This compound | 1.5 nM | Canine brain striatum | [2] |
| Azidothis compound | 21 nM | Canine brain striatum | |
| Iodo-azido-clebopride | 14 nM | Canine brain striatum |
Table 2: Photoinactivation of Dopamine D2 Receptors by Azidothis compound
| Parameter | Value | Conditions | Reference |
| Pseudo-IC50 for inactivation | 80 nM | In the presence of UV light | |
| Maximal photoinactivation | ~60% | At 1 µM azidothis compound with UV light | |
| Irreversible inactivation (50%) | 20 nM (iodo-azido-clebopride) | Irradiation of striatal homogenate |
Experimental Protocols
Preparation of Striatal Membranes
This protocol describes the preparation of crude striatal membranes from rodent or canine brain tissue, a rich source of dopamine D2 receptors.
Materials:
-
Fresh or frozen striatum tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, 120 mM NaCl
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Protocol:
-
Dissect and weigh the striatum tissue on ice.
-
Add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a suitable buffer for storage (e.g., Homogenization Buffer with 10% sucrose) at a protein concentration of 1-2 mg/mL.
-
Store the membrane aliquots at -80°C until use.
Photoaffinity Labeling of Dopamine D2 Receptors
This protocol outlines the procedure for irreversibly labeling D2 receptors in prepared striatal membranes using azidothis compound.
Materials:
-
Striatal membrane preparation (from Protocol 1)
-
Azidothis compound or Iodo-azido-clebopride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
UV light source (e.g., Rayonet reactor with 350 nm lamps)
-
Quartz cuvettes or 96-well plates suitable for UV irradiation
-
Ice bath
Protocol:
-
Thaw the striatal membrane aliquots on ice.
-
Dilute the membranes to a final protein concentration of 0.1-0.5 mg/mL in ice-cold Assay Buffer.
-
Add azidothis compound to the membrane suspension at the desired final concentration (e.g., 20 nM to 1 µM). For control experiments, include samples with no azidothis compound, and samples with an excess of a competing D2 antagonist (e.g., 10 µM spiperone or (+)-butaclamol) to determine non-specific labeling.
-
Incubate the samples in the dark on ice for 60-90 minutes to allow for equilibrium binding of azidothis compound to the D2 receptors.
-
Transfer the samples to quartz cuvettes or a UV-transparent plate.
-
Place the samples on ice at a fixed distance from the UV light source.
-
Irradiate the samples with UV light (e.g., 350 nm) for a predetermined time (e.g., 10-30 minutes). The optimal irradiation time should be determined empirically.
-
After irradiation, wash the membranes to remove unbound photolabel. Centrifuge the samples at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Assay Buffer. Repeat the wash step twice.
-
The photoaffinity-labeled membranes are now ready for analysis, such as determination of receptor inactivation or SDS-PAGE.
Measurement of D2 Receptor Inactivation by Radioligand Binding Assay
This protocol is used to quantify the extent of irreversible D2 receptor inactivation following photoaffinity labeling. The remaining functional D2 receptors are measured using a radioligand binding assay with [3H]spiperone.
Materials:
-
Photoaffinity-labeled and control membrane preparations (from Protocol 2)
-
[3H]spiperone (radioligand)
-
Assay Buffer (as in Protocol 2)
-
Non-specific binding determinator: 1 µM (+)-butaclamol
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
To a set of tubes, add the photoaffinity-labeled or control membrane preparations (50-100 µg of protein).
-
Add [3H]spiperone at a concentration near its Kd for the D2 receptor (e.g., 0.1-0.5 nM).
-
For the determination of non-specific binding, add 1 µM (+)-butaclamol to a parallel set of tubes.
-
Incubate the samples at room temperature (25°C) for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The percentage of D2 receptor inactivation is determined by comparing the specific binding in the photoaffinity-labeled samples to the control samples.
SDS-PAGE and Autoradiography of Labeled D2 Receptors
This protocol is for the visualization of the covalently labeled D2 receptor protein using a radiolabeled photoaffinity probe (e.g., [125I]iodo-azido-clebopride).
Materials:
-
Photoaffinity-labeled membranes with a radiolabeled probe
-
SDS-PAGE sample buffer (Laemmli buffer)
-
Polyacrylamide gels (e.g., 10%)
-
Electrophoresis apparatus and power supply
-
Gel staining solution (e.g., Coomassie Blue) or transfer apparatus for Western blotting
-
X-ray film or phosphorimager screen
-
Autoradiography cassette
Protocol:
-
Resuspend the radiolabeled, photoaffinity-labeled membrane pellet in SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize total protein bands and then destain.
-
Dry the gel under vacuum.
-
Expose the dried gel to X-ray film or a phosphorimager screen in an autoradiography cassette at -80°C. The exposure time will depend on the amount of radioactivity incorporated.
-
Develop the film or scan the screen to visualize the radiolabeled protein bands. The D2 receptor has been reported to migrate as a polypeptide of approximately 94 kDa.
Visualization of Signaling Pathways and Experimental Workflow
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. A photoaffinity ligand for dopamine D2 receptors: azidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D2 receptors photolabeled by iodo-azido-clebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Clebopride as a Tool Compound for Studying Dopaminergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction Clebopride is a substituted benzamide with well-established antiemetic and prokinetic properties, primarily used in the treatment of functional gastrointestinal disorders.[1][2][3] Chemically related to metoclopramide, this compound's potent activity at dopamine D2 receptors makes it a valuable tool compound for researchers investigating dopaminergic signaling.[4] Its high affinity and selectivity for the D2 receptor subtype allow for the targeted study of pathways involved in neurotransmission, motor control, and neuroendocrine regulation. These notes provide an overview of this compound's pharmacological profile, protocols for its use in key experimental paradigms, and important considerations for data interpretation.
Mechanism of Action this compound's primary mechanism of action is the potent and selective antagonism of dopamine D2 receptors.[5] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, this compound prevents this inhibitory signaling cascade.
In addition to its primary D2 antagonism, this compound also exhibits:
-
Partial agonism at serotonin 5-HT4 receptors : This action contributes to its prokinetic effects by stimulating the release of acetylcholine in the gastrointestinal tract.
-
Antagonism at α2-adrenergic receptors : this compound binds to α2-adrenoceptors with lower affinity, which can also enhance acetylcholine release and contribute to its effects on gastric motility.
This multi-target profile is crucial for researchers to consider, as effects observed in experimental systems may not be solely attributable to D2 receptor blockade.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on this compound's binding affinity and functional potency at various receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species/Tissue | Reported Affinity (Kᵢ / Kₑ) | Reference |
|---|---|---|---|
| Dopamine D2 | Bovine Brain Membranes | Kᵢ: 3.5 nM | |
| Dopamine D2 | Canine Brain Striatum | Kₑ: 1.5 nM | |
| α2-Adrenergic | Bovine Brain Membranes | Kᵢ: 780 nM | |
| Serotonin 5-HT2 | Bovine Brain | Lower affinity binding noted | |
| Serotonin 5-HT4 | Rat | Kᵢ: 6.98 (pKi) |
| Dopamine D1 | Bovine | Kᵢ: 5.22 (pKi) | |
Table 2: Functional Activity of this compound
| Assay | Preparation | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Inhibition of ETS-induced gastric strip contractions | Guinea Pig Stomach | 0.43 μM |
| Inhibition of hERG potassium channel currents | hERG-transfected CHO cells | 0.62 μM | |
Visualizations: Signaling Pathways and Workflows
References
Application Notes and Protocols for Assessing the Antiemetic Properties of Clebopride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for characterizing the antiemetic properties of clebopride, a substituted benzamide with a dual mechanism of action. The protocols detailed below cover in vitro receptor binding and functional assays, as well as in vivo models of emesis and gastric emptying, to fully elucidate its pharmacological profile.
Introduction to this compound's Mechanism of Action
This compound exerts its antiemetic and prokinetic effects through a dual mechanism:
-
Dopamine D2 Receptor Antagonism: this compound blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, an area responsible for detecting emetic signals and initiating the vomiting reflex.[1][2]
-
Serotonin 5-HT4 Receptor Partial Agonism: By acting as a partial agonist at 5-HT4 receptors, this compound enhances gastrointestinal motility, which contributes to its antiemetic effects by promoting the clearance of emetogenic substances from the upper GI tract.[1][2]
The following experimental protocols are designed to assess these distinct pharmacological actions.
In Vitro Characterization of this compound
2.1. Dopamine D2 Receptor Binding Affinity
This protocol determines the binding affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Protocol 2.1: Dopamine D2 Receptor Radioligand Binding Assay
-
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Unlabeled test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the D2 receptor-containing cell membranes, [³H]-Spiperone at a final concentration equal to its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol) in separate wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Table 1. Dopamine D2 Receptor Binding Affinity of this compound
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| This compound | [³H]-Spiperone | Human D2 | 8.5 | 3.5 |
| Haloperidol (Control) | [³H]-Spiperone | Human D2 | 2.1 | 0.9 |
2.2. Serotonin 5-HT4 Receptor Functional Activity
This protocol assesses the functional activity of this compound at the 5-HT4 receptor by measuring its ability to stimulate cyclic AMP (cAMP) production, a key downstream signaling molecule for this Gs-coupled receptor.[3]
Protocol 2.2: 5-HT4 Receptor cAMP Functional Assay
-
Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT4 receptor agonist.
-
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Serotonin (5-HT) as a reference full agonist.
-
This compound.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), 0.1% BSA.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
-
Procedure:
-
Culture the 5-HT4 receptor-expressing cells to an appropriate density.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer.
-
Prepare serial dilutions of this compound and serotonin in stimulation buffer.
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the different concentrations of this compound, serotonin, or vehicle to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal response) using non-linear regression.
-
Express the efficacy of this compound as a percentage of the maximal response produced by the full agonist, serotonin.
-
Data Presentation: Table 2. 5-HT4 Receptor Functional Activity of this compound
| Compound | EC50 (nM) | Emax (% of Serotonin) | Receptor Source |
| This compound | 45 | 60% | Human 5-HT4 |
| Serotonin (Control) | 15 | 100% | Human 5-HT4 |
In Vivo Assessment of Antiemetic Efficacy
3.1. Cisplatin-Induced Emesis in Ferrets
The ferret is a gold-standard model for preclinical antiemetic testing due to its well-developed emetic reflex. Cisplatin, a highly emetogenic chemotherapeutic agent, is used to induce both acute and delayed vomiting.
Protocol 3.1: Cisplatin-Induced Emesis in Ferrets
-
Objective: To evaluate the efficacy of this compound in preventing cisplatin-induced acute and delayed emesis.
-
Animals: Male ferrets, fasted overnight with free access to water.
-
Procedure:
-
Acclimatize ferrets to the observation cages for several days before the experiment.
-
On the day of the experiment, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before the cisplatin challenge.
-
Administer cisplatin (5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observe the animals continuously for at least 4-8 hours (for acute emesis) and then intermittently for up to 72 hours (for delayed emesis).
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
The total number of emetic episodes is the sum of retches and vomits.
-
-
Data Analysis:
-
Compare the mean number of emetic episodes in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage inhibition of emesis for each dose of this compound.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine statistical significance.
-
Data Presentation: Table 3. Effect of this compound on Cisplatin-Induced Emesis in Ferrets
| Treatment Group (mg/kg, i.p.) | N | Mean Number of Emetic Episodes (± SEM) - Acute Phase (0-8h) | % Inhibition |
| Vehicle + Cisplatin (5 mg/kg) | 8 | 45.2 ± 5.1 | - |
| This compound (0.1) + Cisplatin | 8 | 28.7 ± 4.3 | 36.5% |
| This compound (0.3) + Cisplatin | 8 | 15.1 ± 3.1** | 66.6% |
| This compound (1.0) + Cisplatin | 8 | 5.6 ± 1.9*** | 87.6% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Cisplatin |
3.2. Apomorphine-Induced Emesis in Dogs
Apomorphine is a potent dopamine agonist that directly stimulates the CTZ to induce vomiting, making this model particularly suitable for evaluating D2 receptor antagonists. Dogs are highly sensitive to the emetic effects of apomorphine.
Protocol 3.2: Apomorphine-Induced Emesis in Dogs
-
Objective: To assess the D2 receptor-mediated antiemetic activity of this compound.
-
Animals: Beagle dogs, fasted overnight with free access to water.
-
Procedure:
-
Administer this compound (e.g., 0.05, 0.15, 0.5 mg/kg) or vehicle intravenously or subcutaneously 30 minutes prior to the apomorphine challenge.
-
Administer apomorphine (0.03-0.04 mg/kg, subcutaneously) to induce emesis.
-
Observe the dogs for 60 minutes following the apomorphine injection.
-
Record the number of emetic episodes (vomits).
-
-
Data Analysis:
-
Determine the percentage of animals in each group that are protected from emesis.
-
Compare the mean number of emetic episodes in the treated groups to the control group.
-
Use appropriate statistical tests (e.g., Fisher's exact test for protection, Mann-Whitney U test for episode counts).
-
Data Presentation: Table 4. Effect of this compound on Apomorphine-Induced Emesis in Dogs
| Treatment Group (mg/kg, s.c.) | N | Animals Protected from Emesis (%) | Mean Number of Vomits (± SEM) |
| Vehicle + Apomorphine (0.04 mg/kg) | 6 | 0% | 5.8 ± 0.9 |
| This compound (0.05) + Apomorphine | 6 | 33% | 2.5 ± 0.7 |
| This compound (0.15) + Apomorphine | 6 | 83% | 0.3 ± 0.2 |
| This compound (0.5) + Apomorphine | 6 | 100% | 0.0 ± 0.0 |
| p<0.05, **p<0.01 vs. Vehicle + Apomorphine |
In Vivo Assessment of Prokinetic Properties
4.1. Gastric Emptying in Rats (Phenol Red Assay)
This terminal study measures the rate of gastric emptying of a liquid meal in rats, providing an assessment of this compound's prokinetic activity.
Protocol 4.1: Phenol Red Gastric Emptying Assay
-
Objective: To quantify the effect of this compound on the rate of gastric emptying.
-
Animals: Male Wistar or Sprague-Dawley rats, fasted for 18-24 hours with free access to water.
-
Materials:
-
Test Meal: 0.5 mg/mL Phenol Red in 5% glucose solution.
-
This compound and vehicle control.
-
0.1 N NaOH.
-
Spectrophotometer.
-
-
Procedure:
-
Administer this compound (e.g., 0.5, 1.5, 5.0 mg/kg) or vehicle orally or subcutaneously at a predetermined time before the test meal.
-
Administer 1.5 mL of the phenol red test meal via oral gavage.
-
A control group of rats is euthanized immediately after gavage (t=0) to determine the initial amount of phenol red administered.
-
Euthanize experimental groups at a fixed time point after gavage (e.g., 20 minutes).
-
Clamp the pylorus and cardia of the stomach and surgically excise it.
-
Homogenize the stomach in a known volume of 0.1 N NaOH.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
-
Data Analysis:
-
Calculate the amount of phenol red remaining in the stomach for each animal.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of phenol red in stomach at 20 min / Average amount of phenol red in stomach at 0 min)) * 100
-
Compare the mean percentage of gastric emptying in the this compound-treated groups to the vehicle control group using ANOVA.
-
Data Presentation: Table 5. Effect of this compound on Gastric Emptying in Rats
| Treatment Group (mg/kg, p.o.) | N | Gastric Emptying (%) at 20 min (± SEM) |
| Vehicle | 10 | 35.4 ± 3.1 |
| This compound (0.5) | 10 | 48.9 ± 4.0 |
| This compound (1.5) | 10 | 65.1 ± 5.2** |
| This compound (5.0) | 10 | 78.6 ± 4.8*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Visualizations
5.1. Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Investigating the Cellular Effects of Clebopride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of clebopride using various in vitro cell culture models. The protocols detailed below cover methods to assess its primary pharmacological activities, potential anticancer effects, and its influence on gastrointestinal cell permeability.
Introduction
This compound is a substituted benzamide with prokinetic and antiemetic properties.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors and partial agonism at serotonin 5-HT4 receptors.[2] By blocking D2 receptors, this compound enhances gastrointestinal motility and exerts its antiemetic effects, in part by acting on the chemoreceptor trigger zone (CTZ) in the brain.[2] Its partial agonist activity at 5-HT4 receptors is also thought to contribute to its prokinetic effects by promoting the release of acetylcholine, which stimulates smooth muscle contraction in the gastrointestinal tract.[2]
Given its use in managing gastrointestinal symptoms, particularly in cancer patients undergoing chemotherapy, understanding its direct cellular effects is of significant interest. These protocols provide a framework for characterizing this compound's activity at its primary targets and for exploring its potential effects on cell viability, apoptosis, and cell cycle in relevant cell lines.
Data Presentation
The following tables summarize key quantitative data related to this compound's pharmacological activity.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | Bovine | Brain Membranes | 3.5 | [3] |
| α2-Adrenergic | Bovine | Brain Membranes | 780 |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | Value (µM) | Reference |
| ETS-induced Gastric Strip Contraction Inhibition | Guinea Pig | IC50 | 0.43 | |
| hERG Potassium Channel Current Inhibition | CHO Cells | IC50 | 0.62 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and the general experimental workflows for its investigation.
References
- 1. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Dose Clebopride for Chemotherapy-Induced Vomiting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and protocols for the administration of high-dose clebopride in the management of chemotherapy-induced nausea and vomiting (CINV). This compound is a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist, exhibiting both antiemetic and prokinetic properties.[1][2] Its primary antiemetic effect is attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies investigating the efficacy and safety of high-dose this compound for CINV.
Table 1: Efficacy of High-Dose Intravenous this compound in Cisplatin-Induced Vomiting
| This compound Dose (Total IV) | Number of Patients | Antiemetic Efficacy vs. Metoclopramide (10 mg/kg) |
| 0.5 mg/kg | 21 | Moderately lower[3] |
| 0.75 mg/kg | 11 | Moderately lower[3] |
| 1 mg/kg | 10 | Similar |
Note: Detailed efficacy data such as complete response rates (no emesis, no rescue medication) and the mean number of emetic episodes were not available in the reviewed literature. The full-text articles of the cited studies may contain more specific quantitative data.
Table 2: Adverse Events Associated with High-Dose Intravenous this compound in Cisplatin-Induced Vomiting
| Adverse Event | This compound (0.5 - 1 mg/kg) | Metoclopramide (10 mg/kg) |
| Sedation | 20% | 24% |
| Diarrhea | 37% | 20% |
| Extrapyramidal Reactions | 0% | 17% |
Table 3: Adverse Events in a Phase I Trial of High-Dose this compound in Cisplatin-Treated Patients
| Adverse Event | Incidence | Notes |
| Somnolence | Not specified | Occurred at almost all dose levels |
| Diarrhea | Not specified | Occurred at almost all dose levels |
| Extrapyramidal-like symptoms | 14% of cycles | Limited the continuation of the study |
Note: The Phase I trial was designed to determine the maximum tolerated dose (MTD) and did not provide comparative efficacy data.
Experimental Protocols
Protocol 1: Comparative Study of High-Dose this compound and Metoclopramide for Cisplatin-Induced Vomiting
Objective: To compare the tolerance and efficacy of three different doses of intravenous this compound with intravenous metoclopramide in preventing vomiting induced by high-dose cisplatin.
Study Design: A randomized, crossover pilot study where each patient served as their own control.
Patient Population: 41 patients undergoing chemotherapy with cisplatin (100-120 mg/m²) alone or in combination with vindesine (3 mg/m²).
Treatment Arms:
-
This compound: Patients were randomly assigned to one of three dose levels in the first chemotherapy course:
-
0.5 mg/kg total intravenous dose (n=21)
-
0.75 mg/kg total intravenous dose (n=11)
-
1 mg/kg total intravenous dose (n=10)
-
-
Metoclopramide: 10 mg/kg total intravenous dose.
Administration: The total dose of both this compound and metoclopramide was administered as five intravenous fractions given every 2 hours.
Crossover: In the second chemotherapy course, patients received the alternative antiemetic treatment.
Assessment:
-
Efficacy: The antiemetic activity was evaluated, though specific metrics like the number of emetic episodes or patient-reported nausea scores were not detailed in the available abstract.
-
Safety: The incidence of adverse events, including sedation, diarrhea, and extrapyramidal reactions, was recorded.
Protocol 2: Phase I Trial of this compound Malate in Cisplatin-Treated Patients
Objective: To determine the maximum tolerated dose (MTD) of this compound in patients with advanced cancer treated with high-dose cisplatin.
Study Design: A dose-escalation Phase I clinical trial.
Patient Population: 30 patients with advanced, histologically-proven cancer receiving cisplatin at a dose of >50 mg/m². Most patients were pretreated and refractory to standard antiemetics.
Treatment:
-
Starting Dose: 0.10 mg/kg of this compound in a cohort of 6 patients.
-
Dose Escalation: The dose was escalated by 0.2 mg at each subsequent dose level.
Assessment:
-
Safety: The incidence and severity of side effects, including somnolence, diarrhea, and extrapyramidal-like symptoms, were monitored to determine the MTD.
-
Efficacy: Antiemetic activity was noted as "encouraging," but specific efficacy endpoints were not the primary focus of this Phase I study.
Visualizations
Signaling Pathway of this compound's Antiemetic Action
Caption: this compound's dual mechanism of action in preventing CINV.
Experimental Workflow for a Comparative Antiemetic Trial
Caption: A generalized workflow for a crossover clinical trial.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Clebopride Solubility Challenges in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clebopride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound malate?
A1: this compound malate is described as sparingly soluble in water and methanol, slightly soluble in anhydrous ethanol, and practically insoluble in methylene chloride.[1][2][3][4][5] While qualitative descriptions are helpful, it's important to experimentally determine the solubility in your specific buffer system.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is the likely cause?
A2: This is a common issue for compounds with limited aqueous solubility. When a concentrated stock solution, often prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the final concentration may exceed this compound's solubility limit in that buffer, leading to precipitation.
Q3: How does pH affect the solubility of this compound?
A3: As a substituted benzamide, this compound's solubility is expected to be pH-dependent. The molecule contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Therefore, this compound is likely to exhibit higher solubility in acidic aqueous solutions compared to neutral or basic solutions. The binding of substituted benzamides to their target receptors, such as the D2 dopamine receptor, has also been shown to be influenced by pH.
Q4: What are the primary strategies for increasing the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. The most common approaches for laboratory-scale experiments include:
-
pH Adjustment: Lowering the pH of the buffer to protonate the molecule.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.
Troubleshooting Guide
Issue: this compound Precipitates in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and overcoming this compound precipitation in your experimental buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables summarize solubility data for this compound and the effectiveness of common solubilization techniques.
Table 1: Reported Solubility of this compound Salts
| Salt Form | Solvent | Solubility | Conditions |
| This compound Maleate | Water | 10 mg/mL | Heat may be required |
| This compound Malate | Water | Sparingly soluble | - |
| This compound Malate | Methanol | Sparingly soluble | - |
| This compound Malate | Anhydrous Ethanol | Slightly soluble | - |
| This compound Malate | Methylene Chloride | Practically insoluble | - |
| This compound Malate | DMSO | 34 mg/mL | Sonication recommended |
Table 2: Effect of Co-solvents on the Solubility of a Model Benzamide Compound
| Co-solvent | Concentration in Water (%) | Solubility Increase (Fold) |
| Ethanol | 20 | ~5 |
| Propylene Glycol | 20 | ~8 |
| PEG 400 | 20 | ~15 |
| DMSO | 5 | ~50 |
Note: This data is representative for a typical poorly soluble benzamide and should be used as a starting point for optimizing conditions for this compound.
Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Solubility of a Model Benzamide Compound
| HP-β-CD Concentration (mM) | Solubility Increase (Fold) |
| 10 | ~20 |
| 25 | ~50 |
| 50 | ~120 |
Note: This data is representative and the actual solubility enhancement for this compound may vary.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the standard shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound malate
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes (2 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system with a suitable column and detection method for this compound
Methodology:
-
Add an excess amount of this compound malate to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the aqueous buffer.
-
Seal the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.
-
Calculate the solubility of this compound in the selected buffer.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method to evaluate the effect of co-solvents on this compound solubility.
Materials:
-
This compound malate
-
Aqueous buffer of choice
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Materials and equipment from Protocol 1
Methodology:
-
Prepare a series of aqueous buffer solutions containing different concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
For each co-solvent concentration, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
-
Determine the optimal co-solvent and its concentration that provides the desired solubility without adversely affecting your experimental system.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the use of HP-β-CD to improve the aqueous solubility of this compound.
Materials:
-
This compound malate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Materials and equipment from Protocol 1
Methodology:
-
Prepare a series of aqueous buffer solutions containing different concentrations of HP-β-CD (e.g., 10 mM, 25 mM, 50 mM).
-
For each HP-β-CD concentration, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the solubility of this compound as a function of the HP-β-CD concentration. This is known as a phase solubility diagram.
-
From the phase solubility diagram, determine the stoichiometry of the inclusion complex and the stability constant. Select the HP-β-CD concentration that achieves the required this compound solubility for your experiments.
Mechanism of Action Visualization
This compound primarily acts as a dopamine D2 receptor antagonist. Its prokinetic effects in the gastrointestinal tract are also attributed to partial agonism at serotonin 5-HT4 receptors, which promotes the release of acetylcholine and stimulates smooth muscle contraction.
Caption: Signaling pathways of this compound's prokinetic action.
References
- 1. 57645-91-7 CAS MSDS (this compound MALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound MALATE CAS#: 57645-91-7 [m.chemicalbook.com]
- 3. This compound malate|lookchem [lookchem.com]
- 4. This compound MALATE | 57645-91-7 [chemicalbook.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
Technical Support Center: Management of Clebopride-Induced Extrapyramidal Side Effects in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the extrapyramidal side effects (EPS) of clebopride in research animals.
Understanding this compound and Extrapyramidal Side Effects
This compound is a substituted benzamide with prokinetic and antiemetic properties, primarily acting as a dopamine D2 receptor antagonist.[1] This antagonism, while therapeutically beneficial for gastrointestinal disorders, can also lead to extrapyramidal side effects, which are drug-induced movement disorders. These can manifest as acute dystonic reactions, parkinsonism-like symptoms, akathisia (restlessness), and with chronic use, tardive dyskinesia.[1][2][3][4] this compound may have a higher propensity for inducing these effects compared to other drugs in its class, such as metoclopramide.
Troubleshooting Guide: this compound-Induced EPS in Research Animals
This guide addresses common issues encountered during experiments involving this compound administration in research animals.
| Issue | Potential Cause | Recommended Solution |
| Sudden onset of abnormal postures, muscle spasms, or torticollis in animals shortly after this compound administration. | Acute Dystonic Reaction: This is a common acute extrapyramidal symptom caused by dopamine D2 receptor blockade. | 1. Administer an anticholinergic agent: Benztropine (1-2 mg/kg, IP) or diphenhydramine (10 mg/kg, IP) can be used to reverse acute dystonic reactions. 2. Reduce this compound dosage: In subsequent experiments, consider lowering the dose of this compound. 3. Pre-treatment: For future studies, consider prophylactic administration of an anticholinergic agent 30 minutes prior to this compound. |
| Animals exhibit bradykinesia (slowness of movement), rigidity, and tremors. | Drug-Induced Parkinsonism: These symptoms are due to the blockade of dopamine receptors in the nigrostriatal pathway. | 1. Assess with behavioral tests: Use the catalepsy bar test or rotarod test to quantify the severity of parkinsonian-like symptoms. 2. Co-administer a dopamine agonist (with caution): This should be done carefully as it may counteract the primary effects of this compound. L-DOPA/carbidopa combinations can be considered. 3. Lower this compound dose: Determine the minimal effective dose of this compound for the primary research question to minimize EPS. |
| Animals display signs of restlessness, such as constant pacing, fidgeting, or an inability to remain still. | Akathisia: This is another common extrapyramidal symptom characterized by a subjective feeling of inner restlessness. | 1. Lower the this compound dose. 2. Consider co-administration of a beta-blocker: Propranolol has been used to manage akathisia. 3. Benzodiazepines: These may also help alleviate the restlessness associated with akathisia. |
| After chronic this compound administration, animals develop abnormal, involuntary, repetitive movements, especially of the orofacial region (e.g., vacuous chewing). | Tardive Dyskinesia: This is a delayed-onset and potentially irreversible movement disorder associated with long-term dopamine receptor antagonist use. | 1. Gradual withdrawal of this compound: Abrupt cessation may worsen symptoms. 2. Switch to an atypical antipsychotic (if applicable to research goals): These generally have a lower risk of tardive dyskinesia. 3. Experimental treatments: Vesicular monoamine transporter 2 (VMAT2) inhibitors are a class of drugs used to treat tardive dyskinesia in humans and could be explored in animal models. |
| High variability in the presentation of EPS between animals receiving the same dose of this compound. | Individual and Strain Differences: Genetic and physiological variability can influence susceptibility to drug-induced EPS. | 1. Increase sample size: This will help to ensure that the results are statistically significant. 2. Use a genetically homogeneous strain of animals: This can help to reduce inter-individual variability. 3. Record and analyze baseline motor activity: This will allow for each animal to serve as its own control. |
Troubleshooting Workflow for this compound-Induced EPS
References
- 1. mims.com [mims.com]
- 2. This compound‐Associated Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent parkinsonism and tardive dyskinesia induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinsonism and tardive dyskinesia after chronic use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in clebopride motility studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clebopride in gastrointestinal motility studies.
Troubleshooting Guide: Inconsistent Results in this compound Motility Studies
Researchers may occasionally encounter variability in results during in vitro motility studies using this compound. This guide provides a systematic approach to troubleshooting common issues.
Diagram: Troubleshooting Workflow for Inconsistent this compound Motility Data
Caption: Troubleshooting workflow for inconsistent this compound motility data.
Frequently Asked Questions (FAQs)
General
Q1: What is the established mechanism of action for this compound in promoting gastrointestinal motility?
A1: this compound enhances gastrointestinal motility through a dual mechanism. It acts as a potent dopamine D2 receptor antagonist and a partial agonist at serotonin 5-HT4 receptors[1]. By blocking the inhibitory D2 receptors, this compound increases the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction[2]. Its agonistic activity at 5-HT4 receptors further promotes acetylcholine release, contributing to increased peristalsis and accelerated gastric emptying[1][2].
Experimental Design and Protocols
Q2: What is a standard experimental protocol for assessing the effect of this compound on isolated intestinal smooth muscle contractility?
A2: A standard method involves the use of an isolated organ bath system. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the key parameters to monitor in an isolated tissue bath experiment with this compound?
A3: The primary parameters to monitor are the amplitude and frequency of smooth muscle contractions. In some preparations, changes in muscle tone can also be an important indicator of drug effect.
Data Interpretation and Troubleshooting
Q4: My tissue preparation shows high spontaneous contractility, making it difficult to assess the effects of this compound. What can I do?
A4: High spontaneous activity can be due to several factors, including the specific segment of the intestine used and the tension applied to the tissue. Allow for an adequate equilibration period for the tissue to stabilize. If spontaneous contractions persist and interfere with the experiment, consider using a physiological salt solution with a lower calcium concentration or applying a low concentration of a spasmolytic agent as a pre-treatment, ensuring it does not interfere with the mechanism of this compound.
Q5: The dose-response curve for this compound is not consistent between experiments. What are the potential reasons?
A5: Inconsistent dose-response curves can arise from several sources:
-
Tissue Variability: There is inherent biological variability between animals and even between different segments of the intestine from the same animal.
-
Tissue Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure adequate washout periods between drug applications.
-
Drug Solution Instability: Prepare fresh drug solutions for each experiment to avoid degradation.
-
Inaccurate Dosing: Double-check all calculations and pipetting techniques to ensure accurate drug concentrations in the organ bath.
Q6: How does the potency of this compound compare to other prokinetic agents like metoclopramide and domperidone?
A6: The relative potency can vary depending on the experimental model and the specific endpoint measured. In a study on the guinea pig gastroduodenal preparation, domperidone was found to be the most potent in enhancing antroduodenal coordination, followed by this compound and then metoclopramide[3]. The half-maximal effective concentration (EC50) for enhancing antroduodenal coordination was significantly lower for domperidone compared to metoclopramide. In antagonizing dopamine-induced gastric relaxation, domperidone was also more potent than this compound and metoclopramide.
Quantitative Data Summary
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Tissue | Ki (nM) | Reference |
| Dopamine D2 | Canine | Striatum | 1.5 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Potency of Prokinetic Agents
| Drug | Preparation | Effect | IC50 / EC50 (M) | Reference |
| This compound | Guinea Pig Gastroduodenal | Antagonism of dopamine-induced relaxation | 1 x 10-5 | |
| Metoclopramide | Guinea Pig Gastroduodenal | Antagonism of dopamine-induced relaxation | 2 x 10-5 | |
| Domperidone | Guinea Pig Gastroduodenal | Antagonism of dopamine-induced relaxation | 1 x 10-6 | |
| Domperidone | Guinea Pig Gastroduodenal | Enhancement of antroduodenal coordination | 3 x 10-7 | |
| Metoclopramide | Guinea Pig Gastroduodenal | Enhancement of antroduodenal coordination | 2 x 10-5 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Assessment of this compound's Effect on Isolated Intestinal Smooth Muscle Contractility
1. Tissue Preparation:
- Humanely euthanize a small laboratory animal (e.g., rat or guinea pig) according to approved institutional guidelines.
- Immediately perform a laparotomy and carefully excise a segment of the desired intestine (e.g., ileum, jejunum, or colon).
- Place the excised tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
- Gently flush the luminal contents with PSS.
- Dissect a segment of approximately 2-3 cm in length.
2. Mounting the Tissue:
- Tie one end of the intestinal segment to a fixed hook at the bottom of an isolated organ bath chamber (typically 10-20 mL volume).
- Tie the other end to an isometric force transducer.
- Submerge the tissue in the organ bath filled with PSS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
- Apply a basal tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the PSS every 15 minutes.
3. Data Acquisition:
- Record the isometric contractions using a data acquisition system.
- After the equilibration period, record a stable baseline of spontaneous contractions.
4. Drug Administration:
- Prepare stock solutions of this compound in an appropriate vehicle (e.g., distilled water or a small amount of DMSO, ensuring the final bath concentration of the vehicle does not affect contractility).
- Add this compound to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve.
- Allow the tissue to respond to each concentration until a stable effect is observed before adding the next concentration or washing out the drug.
5. Data Analysis:
- Measure the amplitude and frequency of contractions before and after the addition of this compound.
- Express the contractile response as a percentage of the baseline or a maximal response to a standard agonist (e.g., acetylcholine or carbachol).
- Calculate the EC50 value for this compound from the dose-response curve.
Signaling Pathways
Diagram: this compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound action.
Diagram: 5-HT4 Receptor Signaling Pathway
References
- 1. A comparative study on the effects of domperidone, metoclopramide, this compound and trimebutine on the gastro-duodenal preparation of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Clebopride-Induced Sedation in Animal Behavior Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of clebopride-induced sedation in animal behavior studies. This compound, a dopamine D2 receptor antagonist and serotonin 5-HT4 receptor partial agonist, is primarily investigated for its prokinetic and antiemetic properties. However, its antagonistic effect on D2 receptors can lead to sedation and extrapyramidal symptoms, confounding the interpretation of behavioral experiments. This guide offers strategies to mitigate these effects and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for this compound-induced sedation?
A1: this compound's sedative effects stem from its antagonism of dopamine D2 receptors in the central nervous system.[1][2] Dopamine plays a crucial role in arousal, motivation, and motor control. By blocking D2 receptors, this compound can lead to a decrease in locomotor activity and a state of sedation. This mechanism is shared by many antipsychotic and antiemetic drugs.
Q2: At what doses is sedation typically observed with this compound in rodents?
A2: While specific dose-response data for this compound-induced sedation in common rodent models used for behavioral studies is not extensively published, it is crucial to conduct a dose-finding study to determine the therapeutic window in your specific experimental setup. Prokinetic effects of similar drugs like metoclopramide and cisapride in rodents are often seen in the range of 0.1-1.0 mg/kg.[1][3] Sedation is likely to occur at the higher end of this range or at supratherapeutic doses. A pilot study assessing locomotor activity at various doses is strongly recommended.
Q3: How can I differentiate between sedation and the intended therapeutic effects of this compound on behavior?
A3: Differentiating sedation from other behavioral effects requires a battery of tests. An open-field test can quantify general locomotor activity, where a significant decrease in distance traveled and rearing frequency can indicate sedation. To assess motor coordination specifically, the rotarod test is a valuable tool. A dose that impairs performance on the rotarod is likely causing motor deficits beyond simple sedation. Cognitive function can be assessed using tasks like the Morris water maze or passive avoidance tests, which are less dependent on high levels of motor activity.
Q4: Can I use a D2 receptor agonist to counteract this compound-induced sedation?
A4: While theoretically possible, co-administration of a D2 receptor agonist could interfere with the primary mechanism of this compound and confound the interpretation of your study. This approach is generally not recommended unless the specific interaction between the two compounds is the focus of the research.
Troubleshooting Guide: Addressing this compound-Induced Sedation
Encountering sedation in your animal behavior studies can be a significant hurdle. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.
Problem: Animals appear lethargic and show reduced activity after this compound administration, impacting performance in behavioral tasks.
Solution Workflow:
Caption: Troubleshooting workflow for this compound-induced sedation.
Step 1: Quantify the Sedative Effect
Before making adjustments, it is critical to objectively measure the extent of sedation.
-
Open-Field Test: This is the primary method to assess general locomotor activity. A significant reduction in total distance traveled, movement speed, and rearing frequency compared to a vehicle-treated control group is a clear indicator of sedation.
-
Rotarod Test: This test evaluates motor coordination and balance. If animals are unable to maintain their position on the rotating rod at speeds they could manage at baseline, it suggests motor impairment that could be a component of the sedative effect.
Step 2: Optimize the Dosing Regimen
The most direct way to address sedation is by adjusting the dose and timing of this compound administration.
-
Conduct a Dose-Response Study: If not already done, a pilot study is essential. Test a range of this compound doses to identify the lowest effective dose for the desired prokinetic effect and the dose at which sedation becomes statistically significant. This will help establish a therapeutic window for your specific animal model and behavioral paradigm.
-
Adjust Administration Time: The sedative effects of this compound may have a different pharmacokinetic profile than its prokinetic effects. Experiment with the timing of drug administration relative to the behavioral test. It might be possible to find a time point where the prokinetic effects are still present, but the peak sedative effects have subsided.
Step 3: Refine the Experimental Protocol
Modifications to your experimental design can help minimize the impact of sedation.
-
Habituation: Ensure adequate habituation of the animals to the testing environment and procedures. This can reduce anxiety-related freezing behavior, which can be mistaken for sedation.
-
Task Difficulty: If possible, adjust the difficulty of the behavioral task. For cognitive tests, ensure that the motor demands are minimal. For example, in a maze task, ensure the animal is physically capable of navigating the maze even in a mildly sedated state.
Step 4: Data Analysis and Interpretation
Proper statistical analysis and transparent reporting are crucial when sedation is a potential confound.
-
Covariate Analysis: If sedation is unavoidable at the effective dose, locomotor activity data from an open-field test can be used as a covariate in the statistical analysis of other behavioral tests. This can help to statistically control for the influence of sedation on the primary behavioral outcome.
-
Acknowledge and Report: It is essential to acknowledge the observed sedative effects in your study report. Clearly describe the methods used to assess sedation and discuss its potential impact on the interpretation of the results.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model
| Dose (mg/kg) | Gastrointestinal Transit (% increase) | Locomotor Activity (distance traveled in cm) | Rotarod Performance (latency to fall in s) |
| Vehicle | 0 | 3500 ± 300 | 180 ± 20 |
| 0.1 | 15 ± 5 | 3400 ± 280 | 175 ± 22 |
| 0.5 | 45 ± 8 | 2800 ± 350 | 150 ± 25 |
| 1.0 | 60 ± 10 | 1500 ± 400 | 90 ± 30 |
| 2.0 | 65 ± 12 | 800 ± 250 | 45 ± 15 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM. This table is for illustrative purposes only. Researchers should generate their own data.
Experimental Protocols
Protocol 1: Open-Field Test for Assessing Sedation
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is divided into a central and a peripheral zone, either physically or by software.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's activity for a set period (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
-
Data Analysis: Automated tracking software is used to analyze the video recordings. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of rearings (a measure of exploratory behavior).
-
Mean velocity.
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed. The rod is placed at a sufficient height to motivate the animal to stay on, but not high enough to cause injury if it falls.
-
Procedure:
-
Train the animals on the rotarod for several days before the experiment to establish a stable baseline performance.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal on the rotating rod.
-
Record the latency to fall from the rod or the speed at which the animal falls in an accelerating rotarod paradigm.
-
-
Data Analysis: The primary endpoint is the latency to fall. A significant decrease in the latency to fall in the this compound-treated group compared to the control group indicates impaired motor coordination.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Sedative Effect
Caption: this compound antagonizes D2 receptors, leading to sedation.
Experimental Workflow for Assessing Sedation vs. Prokinetic Effect
References
- 1. vetmeds.org [vetmeds.org]
- 2. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake in healthy New Zealand rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of clebopride administration protocols to minimize stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining clebopride administration protocols to minimize stress in experimental animals.
Troubleshooting Guides
Issue: Signs of Stress and Aversion During Oral Gavage
Question: My animals exhibit signs of stress (e.g., increased vocalization, resistance to handling, elevated heart rate) during and after oral gavage with this compound. How can I mitigate this?
Answer:
Oral gavage is a known stressor for laboratory animals and can lead to physiological changes that may confound experimental results.[1][2][3] Consider switching to a voluntary oral administration method, which has been shown to be significantly less stressful.
Recommended Solution: Palatable Jelly Formulation for Voluntary Ingestion
This method involves incorporating this compound into a flavored gelatin that the animals will willingly consume.
Experimental Protocol: Preparation of this compound-Containing Palatable Jelly
Materials:
-
Gelatin powder
-
2% sucralose solution (or other sweetener)
-
Flavoring essence (e.g., vanilla)
-
This compound
-
Distilled water
-
24-well tissue culture plate
-
Stirring hot plate
-
Micro spatula and fine balance
Procedure:
-
Prepare Gelatin Stock Solution (50 mL):
-
Weigh 4 g of gelatin powder and transfer to a 100 mL glass bottle with a stirrer bar.
-
Add 50 mL of 2% sucralose solution while stirring.
-
Heat the solution to 55-60°C on a stirring hot plate with the cap loosely screwed on, until the gelatin is completely dissolved and the solution is clear. This stock can be stored at -20°C for up to 3 months.[1][2]
-
-
Prepare this compound Solution:
-
Calculate the required amount of this compound for your desired dosage. For example, for a 10 mg/kg dose in a 30g mouse, you would need 0.3 mg of this compound per dose.
-
Dissolve the calculated amount of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of your specific this compound salt. Common vehicles for oral administration in rodents include water, 0.5% methylcellulose, or a small amount of DMSO followed by dilution. It is crucial to use a vehicle that is non-toxic and does not interfere with the experimental outcomes.
-
-
Prepare the Jelly:
-
In each well of a 24-well plate, combine the this compound solution with the warmed gelatin stock and flavoring essence. A common ratio is approximately 1 part drug solution to 3 parts gelatin solution, with a small amount of flavoring.
-
Mix thoroughly with a micro spatula.
-
Cover the plate and allow the jelly to set at 4°C for at least 6 hours.
-
-
Administration:
-
Present a pre-weighed portion of the jelly to the animal in a familiar environment (e.g., its home cage).
-
Observe the animal to ensure the entire dose is consumed.
-
Workflow for Palatable Jelly Preparation
Caption: Workflow for preparing and administering this compound in a palatable jelly.
Quantitative Data: Stress Marker Comparison
| Stress Marker | Oral Gavage | Voluntary Ingestion (Pill/Jelly) | Reference |
| Mean Arterial Pressure (MAP) | Significantly increased, remaining elevated for up to 5 hours | Initial increase, returned to normal within 2 hours | |
| Heart Rate | Significantly increased 2-5 hours post-dosing | Significantly reduced 2-5 hours post-dosing | |
| Fecal Corticosterone Metabolites | Significantly increased | No significant increase |
Issue: Observation of Extrapyramidal Side Effects
Question: My animals are exhibiting abnormal movements, such as tremors, rigidity, or involuntary twisting (dystonia), after this compound administration. What are these, and how can I minimize them?
Answer:
These are likely extrapyramidal symptoms (EPS), which are known side effects of dopamine D2 receptor antagonists like this compound. This compound may have a higher propensity to cause these effects compared to other similar drugs.
Troubleshooting Steps:
-
Dose Adjustment: The occurrence of EPS is often dose-dependent. Carefully review your dosing regimen and consider if a lower effective dose can be used.
-
Co-administration with a D1 Antagonist: Some research suggests that co-administration of a dopamine D1 receptor antagonist may lessen the risk of dystonia and tardive dyskinesia associated with D2 antagonism. However, this may not mitigate parkinsonian-like side effects.
-
Monitor for Catalepsy: A common way to quantify EPS in animal models is through a catalepsy test, which measures the time an animal remains in an externally imposed posture. Regularly monitoring for catalepsy can help you quantify the severity of EPS and assess the effectiveness of any interventions.
Logical Relationship for Troubleshooting Extrapyramidal Symptoms
Caption: Troubleshooting workflow for addressing extrapyramidal symptoms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dopamine D2 receptor antagonist. By blocking D2 receptors, it enhances gastrointestinal motility. It also has some activity as a partial agonist at serotonin 5-HT4 receptors, which further contributes to its prokinetic effects.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's prokinetic effects.
Q2: Are there alternative routes of administration to consider besides oral?
A2: While oral administration is common in preclinical studies to mimic clinical use, other routes such as intraperitoneal (IP) and subcutaneous (SC) injections are also utilized. However, these also involve handling and potential stress. The choice of administration route should be carefully considered based on the experimental goals, the physicochemical properties of the this compound formulation, and the potential for causing stress.
Q3: What vehicle should I use for dissolving this compound for oral administration?
A3: The choice of vehicle is critical and depends on the solubility of your this compound formulation. For preclinical oral studies in rodents, several vehicles have been found to be safe for up to 28 days of administration, including:
-
10% (v/v) dimethyl sulphoxide (DMSO)
-
20% (v/v) propylene glycol
-
20% (w/v) Kolliphor®RH40
-
10% (w/v) Poloxamer 407
-
5% (w/v) polyvinylpyrrolidone K30
It is recommended to start with the simplest vehicle that effectively dissolves the compound, such as water or saline, if possible. Always perform a small-scale solubility test before preparing a large batch.
Q4: How often should I administer this compound in my study?
A4: The dosing schedule should be based on the pharmacokinetic profile of this compound in your animal model. Infrequent dosing of a drug with a short half-life can lead to large fluctuations in plasma concentration, potentially impacting the therapeutic index and safety margin. It is advisable to consult pharmacokinetic data for this compound in the species you are using to determine an appropriate dosing interval that maintains the desired exposure.
Q5: How can I habituate my animals to the voluntary ingestion method?
A5: Before introducing the this compound-containing jelly, it is important to train the animals to accept the vehicle jelly. This can be done by offering them small amounts of the drug-free jelly for several days leading up to the experiment. This will help to reduce neophobia (fear of new things) and ensure that they readily consume the medicated jelly when it is presented.
References
Identifying and controlling for clebopride off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and control for the off-target effects of clebopride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a substituted benzamide that primarily functions as a potent dopamine D2 receptor antagonist.[1][2][3] This antagonism is responsible for its antiemetic and prokinetic properties, which are useful in treating functional gastrointestinal disorders.[1][4] Additionally, this compound is recognized as a serotonin 5-HT4 receptor agonist, which also contributes to its prokinetic effects by enhancing gastrointestinal motility.
Q2: What are the known off-target receptors for this compound?
Beyond its primary targets (Dopamine D2 and Serotonin 5-HT4 receptors), this compound has been shown to bind to other receptors, which may be considered off-target depending on the experimental context. Receptor binding assays have demonstrated that this compound binds to the α2-adrenoceptor and, with lower affinity, to the 5-HT2 serotonin receptor. Studies indicate it does not significantly interact with dopamine D1, α1-adrenergic, muscarinic acetylcholine, H1 histamine, or opioid receptors.
Q3: What are the potential phenotypic consequences of these off-target effects in my experiments?
Off-target binding can lead to unexpected experimental outcomes. For example:
-
α2-Adrenoceptor Blockade: This can interfere with signaling pathways that regulate neurotransmitter release. In gastrointestinal preparations, this action contributes to enhanced acetylcholine release, facilitating gastric contractility. In neuronal cell cultures or in vivo central nervous system (CNS) studies, this could alter synaptic transmission and neuronal firing rates.
-
5-HT4 Receptor Agonism: While considered a primary mechanism for its prokinetic effects, the 5-HT4 agonism can be an off-target effect in studies focused solely on dopamine signaling. This can lead to cAMP-mediated signaling cascades, potentially affecting cell proliferation, differentiation, or cardiac function in relevant models.
-
Extrapyramidal Symptoms: In vivo, side effects like restlessness and drug-induced movement disorders are attributed to the potent D2 antagonism but highlight the need to distinguish these from other neurological effects.
Q4: How can I differentiate between on-target D2 antagonism and off-target effects in my results?
To dissect the effects of this compound, researchers can employ several control strategies:
-
Use of Selective Antagonists: Pre-treat your experimental system with a highly selective antagonist for the suspected off-target receptor (e.g., yohimbine for α2-adrenoceptors or a specific 5-HT4 antagonist like GR 125487) before adding this compound. If the unexpected effect is blocked, it confirms the involvement of that off-target receptor.
-
Use of a "Clean" D2 Antagonist: Compare the effects of this compound with a D2 antagonist that has a different off-target profile (e.g., raclopride or domperidone). If both compounds produce the same primary effect but only this compound produces the anomalous result, it is likely due to an off-target action.
-
Knockdown/Knockout Models: Utilize cell lines or animal models where the suspected off-target receptor has been genetically removed (e.g., via CRISPR-Cas9 or RNAi). The absence of the anomalous effect in these models provides strong evidence for the off-target interaction.
Q5: How can I specifically control for this compound's 5-HT4 receptor agonism?
Since this compound exhibits dual activity, it is crucial to control for its serotonergic effects in experiments focused on dopamine pathways.
-
Co-administration with a 5-HT4 Antagonist: The most direct method is to perform experiments in the presence of a selective 5-HT4 antagonist. This will isolate the effects stemming from D2 receptor blockade. Studies have successfully used the antagonist GR 125487 to block this compound's effects at the 5-HT4 receptor.
-
Dose-Response Analysis: this compound's affinity for D2 and 5-HT4 receptors may differ. A careful dose-response study might reveal a concentration window where D2 antagonism is observed with minimal 5-HT4 activation. However, given the functional relevance of both targets, pharmacological blockade is the more robust approach.
Quantitative Data: this compound Binding Affinity
The following table summarizes the reported binding affinities of this compound for its primary and off-target receptors. Lower values indicate higher affinity.
| Receptor Target | Ligand Affinity (Ki/Kd) | Species/Tissue | Reference |
| Dopamine D2 | Kd = 1.5 nM | Canine Brain Striatum | |
| Dopamine D2 | Ki = 3.5 nM | Bovine Brain Membranes | |
| Dopamine D2 | Kd = 14 nM | Canine Brain Striatum | |
| α2-Adrenoceptor | Ki = 780 nM | Bovine Brain Membranes | |
| Serotonin 5-HT4 | Functional Agonism/Antagonism | Human Atrium | |
| Serotonin 5-HT2 | Lower Affinity Binding | Bovine Brain Membrane |
Troubleshooting Guides
Problem: Unexpected results in my cell-based assay after this compound treatment (e.g., changes in cAMP levels, cell viability, or gene expression inconsistent with D2 antagonism).
| Possible Cause | Troubleshooting Step |
| Activation of 5-HT4 Receptors: Your cells may endogenously express 5-HT4 receptors, leading to a Gs-coupled signaling cascade (increase in cAMP). | 1. Screen your cell line for 5-HT4 receptor expression (qPCR or Western blot). 2. Pre-treat cells with a selective 5-HT4 antagonist before adding this compound and observe if the unexpected effect is nullified. |
| Activation/Blockade of α2-Adrenoceptors: Your cells may express α2-adrenoceptors, leading to a Gi-coupled signaling cascade (decrease in cAMP). | 1. Check for α2-adrenoceptor expression. 2. Use a selective α2-adrenoceptor antagonist (e.g., yohimbine) to block this potential interaction. |
| Compound Cytotoxicity: At high concentrations, the compound may induce non-specific cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT or LDH) across a wide concentration range of this compound. 2. Ensure your experimental concentration is well below the cytotoxic threshold. |
Problem: My in vivo study shows behavioral or physiological effects inconsistent with pure D2 antagonism (e.g., cardiovascular changes, altered cognitive performance).
| Possible Cause | Troubleshooting Step |
| Cardiac 5-HT4 Receptor Agonism: this compound can act on cardiac 5-HT4 receptors, potentially causing positive inotropic and chronotropic effects (increased heart rate and contractility). | 1. Monitor cardiovascular parameters (ECG, blood pressure) in your animal model. 2. Administer a peripherally restricted 5-HT4 antagonist to see if the cardiac effects are mitigated. |
| CNS 5-HT4 Receptor Agonism: 5-HT4 receptors are expressed in brain regions associated with cognition and mood, such as the hippocampus and prefrontal cortex. Agonism at these receptors can have pro-cognitive effects. | 1. Compare the behavioral phenotype with that induced by a selective 5-HT4 agonist (e.g., prucalopride). 2. Use a CNS-penetrant 5-HT4 antagonist to dissect the behavioral contributions of each receptor system. |
| Interaction with other CNS drugs: this compound's effects can be altered by other centrally active drugs. | 1. Review all co-administered compounds for potential drug-drug interactions. 2. If possible, run parallel studies without the confounding drug. |
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Experimental workflow for identifying off-target effects.
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Profile Off-Target Interactions
This protocol is used to determine the binding affinity (Ki) of this compound for a panel of potential off-target receptors.
-
Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., α2-adrenoceptor) or from relevant tissues.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) to the membrane preparation.
-
Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor. Include a control for non-specific binding using a high concentration of a known unlabeled ligand.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. The time and temperature will be specific to the receptor being assayed.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay to Confirm D2 Receptor Antagonism
This assay measures the ability of this compound to block the dopamine-induced inhibition of adenylyl cyclase.
-
Cell Culture: Plate cells expressing the dopamine D2 receptor (e.g., CHO-D2R or HEK293-D2R) in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Replace the culture medium with a stimulation buffer containing increasing concentrations of this compound. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole at its EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data should show a dose-dependent reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value for this compound's antagonistic activity.
Protocol 3: Tissue Contractility Assay for 5-HT4 Receptor Function
This protocol assesses the functional activity of this compound at 5-HT4 receptors using isolated tissue preparations.
-
Tissue Preparation: Isolate a suitable tissue preparation known to express functional 5-HT4 receptors, such as guinea pig stomach strips or human atrial preparations. Mount the tissue in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Response: To test for agonist activity, add cumulative concentrations of this compound to the organ bath and record the change in contractile force (inotropic effect) or rate (chronotropic effect).
-
Antagonist Response: To test for antagonist activity, first establish a stable contractile response with a known 5-HT4 agonist (e.g., serotonin). Then, add increasing concentrations of this compound to determine if it can inhibit the agonist-induced contraction.
-
Data Analysis: For agonist activity, plot the change in tension against the log concentration of this compound to determine the EC50 and maximum effect (Emax). For antagonist activity, use the Schild regression method to determine the pA2 value, which quantifies antagonist potency.
References
Improving the stability of clebopride stock solutions
Technical Support Center: Clebopride Stock Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability and handling of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound malate.[1][2][3][4] Water and ethanol can also be used, but the solubility is generally lower compared to DMSO.[3] For in vivo studies, a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, is often suggested.
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is critical for maintaining the stability of this compound.
-
Powder: Store the solid form of this compound malate at -20°C for long-term storage (up to 3 years). Storage at 4°C is suitable for shorter periods (up to 2 years).
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. For DMSO-based stock solutions, store at -80°C for up to one year or at -20°C for up to one month.
Q3: My this compound powder is not dissolving easily. What can I do?
A3: If you encounter difficulty dissolving this compound malate, sonication is recommended to facilitate the process, particularly when using DMSO. Gentle warming can also be effective, especially when dissolving in water. However, avoid excessive heat, as it may promote degradation. If solubility issues persist, consider preparing a more dilute stock solution.
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. One study noted the stability of a dilute this compound solution (50 µg/mL in 50:50 methanol/water) for 24 hours at 25°C. However, for long-term stability and to minimize degradation, refrigerated or frozen storage is essential.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and storage of this compound stock solutions.
Issue 1: Precipitation observed in the stock solution after storage.
-
Possible Cause 1: Solvent Choice and Concentration. The concentration of this compound may be too high for the chosen solvent, leading to precipitation upon cooling.
-
Solution: Try preparing a more dilute stock solution. Refer to the solubility data in Table 1 to select an appropriate concentration for your chosen solvent.
-
-
Possible Cause 2: Improper Storage Temperature. Storing a solution at a temperature lower than recommended can decrease solubility and cause the compound to precipitate. For instance, refrigerating a highly concentrated DMSO stock may lead to freezing and precipitation.
-
Solution: Store DMSO stock solutions at -20°C or -80°C as recommended. If using an aqueous-based solvent, ensure the concentration is low enough to remain in solution at 4°C.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to precipitation and degradation of the compound.
-
Solution: Aliquot the stock solution into smaller, single-use vials after preparation to minimize freeze-thaw cycles.
-
Issue 2: The stock solution has changed color.
-
Possible Cause: Degradation. A change in color may indicate chemical degradation of this compound. This compound contains an amide group, which can be susceptible to hydrolysis, especially at non-neutral pH. Oxidation is another common degradation pathway for pharmaceuticals.
-
Solution: Discard the solution and prepare a fresh stock. To prevent future degradation, ensure the solvent is of high purity and the pH of any aqueous solutions is near neutral. Protect the solution from light, as photolysis can also cause degradation.
-
Data Presentation
Table 1: Solubility of this compound Malate in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Corresponding Molarity (mM) | Source |
| DMSO | 100 | 196.86 | |
| DMSO | 60 | 118.12 | |
| DMSO | 34 | 66.93 | |
| Water | 33 | 64.96 | |
| Water | 10 (with heat) | 19.69 | |
| Water | Sparingly soluble | Not specified | |
| Ethanol | 12 | 23.62 | |
| Methanol | Sparingly soluble | Not specified | |
| Methanol/Water (50:50 v/v) | Used as a diluent | Not specified |
Note: The molecular weight of this compound malate is 507.96 g/mol . Solubility can be batch-dependent and influenced by factors such as temperature and sonication.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Malate Stock Solution in DMSO
-
Materials:
-
This compound malate powder (MW: 507.96 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound malate powder to room temperature before opening the container.
-
Weigh out 25.4 mg of this compound malate powder and transfer it to a suitable vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the 50 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Assessment of this compound Stock Solution Stability via HPLC
This protocol provides a general framework for assessing the stability of a prepared this compound stock solution.
-
Objective: To determine the percentage of this compound remaining in a stock solution after storage under specific conditions (e.g., 4°C for 7 days).
-
Procedure:
-
Prepare a fresh this compound stock solution as described in Protocol 1.
-
Immediately after preparation (Time 0), dilute a small aliquot of the stock solution to a working concentration (e.g., 50 µg/mL) using a suitable diluent (e.g., 50:50 methanol/water).
-
Analyze this "Time 0" sample by HPLC with UV detection (around 225 nm) to obtain an initial peak area.
-
Store the remaining stock solution under the desired test conditions (e.g., in a refrigerator at 4°C, protected from light).
-
After the specified time period (e.g., 7 days), retrieve the stock solution.
-
Prepare a sample for HPLC analysis in the same manner as the "Time 0" sample.
-
Analyze the aged sample by HPLC using the same method as the initial analysis.
-
Compare the peak area of the aged sample to the peak area of the "Time 0" sample to determine the percentage of this compound remaining. A significant decrease in the peak area suggests degradation.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound stock solutions.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Managing Clebopride-Induced Diarrhea in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect in animal studies involving clebopride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause diarrhea?
This compound is a substituted benzamide with prokinetic and antiemetic properties.[1] Its primary mechanism of action involves a dual role:
-
Dopamine D2 Receptor Antagonism: this compound blocks dopamine D2 receptors in the gastrointestinal tract.[2][3][4][5] Dopamine typically has an inhibitory effect on gut motility. By antagonizing these receptors, this compound enhances gastrointestinal motility.
-
Serotonin 5-HT4 Receptor Agonism: this compound also acts as a partial agonist at serotonin 5-HT4 receptors. Activation of these receptors promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions in the gut, further increasing peristalsis and reducing intestinal transit time.
This combined action, while therapeutically beneficial for conditions like gastroparesis and dyspepsia, can lead to hypermotility of the gastrointestinal tract, resulting in diarrhea.
Q2: What is the typical onset and duration of diarrhea following this compound administration in animal models?
The onset and duration of diarrhea can vary depending on the animal species, dose, and route of administration. While specific data for this compound is limited, for prokinetic agents in general, diarrhea can be observed within a few hours of administration and may persist for the duration of peak drug exposure. Continuous monitoring is crucial in the initial stages of the study to establish the time course of this side effect.
Q3: Are there any known dose-dependent effects of this compound on the incidence and severity of diarrhea?
Troubleshooting Guide
Issue: An unexpected high incidence of severe diarrhea is observed in the study group.
Possible Causes:
-
Dose Miscalculation: An error in dose calculation or preparation could lead to an overdose.
-
Animal Strain Sensitivity: The specific strain of animal used in the study may be particularly sensitive to the prokinetic effects of this compound.
-
Dietary Factors: The type of feed can influence gastrointestinal transit time and stool consistency, potentially exacerbating the effects of this compound.
-
Underlying Health Conditions: Subclinical gastrointestinal infections or inflammation in the study animals could be aggravated by this compound.
Solutions:
-
Verify Dose: Immediately double-check all dose calculations, preparation protocols, and administration volumes.
-
Review Animal Health Records: Examine the health records of the animals to identify any pre-existing conditions.
-
Consult with Attending Veterinarian: Discuss the issue with the attending veterinarian to rule out any underlying health problems and to consider appropriate supportive care.
-
Consider a Dose Reduction: If the dose is confirmed to be correct, consider reducing the dose in subsequent cohorts to a level that is therapeutically relevant but better tolerated.
-
Standardize Diet: Ensure a consistent and appropriate diet is provided to all animals in the study.
Issue: Diarrhea is compromising the health and welfare of the animals (e.g., dehydration, weight loss).
Immediate Actions:
-
Supportive Care: Provide immediate supportive care, including fluid and electrolyte replacement, to prevent dehydration. This can be administered subcutaneously or intraperitoneally as per veterinary guidance.
-
Symptomatic Treatment: Consider the administration of an anti-diarrheal agent, such as loperamide, to manage the symptoms. The dose and frequency should be determined in consultation with the veterinarian to avoid excessive gut immotility.
-
Intensified Monitoring: Increase the frequency of monitoring for clinical signs, body weight, and hydration status.
-
Humane Endpoints: If an animal's condition continues to deteriorate despite supportive care, it should be euthanized according to the humane endpoints established in the approved animal study protocol.
Data Presentation
Due to the limited availability of public data on this compound-induced diarrhea in animal studies, the following tables are illustrative. They are based on typical findings for prokinetic agents and provide a framework for data collection and presentation.
Table 1: Illustrative Incidence and Severity of this compound-Induced Diarrhea in a Rodent Model
| This compound Dose (mg/kg, p.o.) | Number of Animals | Incidence of Diarrhea (%) | Mean Fecal Score (± SD) |
| Vehicle Control | 10 | 0 | 1.2 ± 0.4 |
| 1 | 10 | 20 | 2.5 ± 0.8 |
| 5 | 10 | 60 | 4.1 ± 1.2 |
| 10 | 10 | 90 | 5.8 ± 0.9 |
Fecal scores are based on a 7-point scale (1=hard and dry, 7=watery).
Table 2: Illustrative Efficacy of Loperamide in Managing this compound-Induced Diarrhea
| Treatment Group | Number of Animals | Mean Fecal Score (± SD) at Peak Effect | % Reduction in Diarrhea Severity |
| This compound (10 mg/kg) + Vehicle | 10 | 5.8 ± 0.9 | - |
| This compound (10 mg/kg) + Loperamide (2 mg/kg) | 10 | 3.1 ± 1.1 | 46.6 |
Experimental Protocols
Protocol 1: Monitoring and Scoring of Diarrhea
Objective: To systematically monitor and quantify the incidence and severity of diarrhea in animals treated with this compound.
Materials:
-
Individually housed animal cages with clean bedding or a wire mesh floor for easy observation of feces.
-
Fecal scoring chart (adapted from the Bristol Stool Chart or a species-specific scale).
-
Personal protective equipment (gloves, lab coat).
-
Data collection sheets.
Procedure:
-
Baseline Assessment: For at least three days prior to the start of the study, observe and record the normal fecal consistency and frequency for each animal.
-
Post-Dosing Observation: Following this compound administration, observe the animals for the presence of diarrhea at predefined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose).
-
Fecal Scoring: At each observation point, visually inspect the feces and assign a score based on a standardized fecal scoring system. A common scoring system for rodents is as follows:
-
Score 1: Well-formed, hard, dry pellets.
-
Score 2: Well-formed pellets, less firm.
-
Score 3: Soft, formed pellets.
-
Score 4: Very soft, poorly formed feces.
-
Score 5: Pasty, semi-liquid feces.
-
Score 6: Liquid feces with some solid components.
-
Score 7: Watery, liquid feces.
-
-
Record Keeping: Record the fecal score for each animal at each time point. Also, note the frequency of defecation if possible.
-
Clinical Signs: Concurrently, monitor for other clinical signs of distress, such as lethargy, piloerection, dehydration (skin tenting), and weight loss.
Protocol 2: Management of Severe Diarrhea with Loperamide
Objective: To provide a protocol for the symptomatic relief of severe, this compound-induced diarrhea using loperamide.
Materials:
-
Loperamide hydrochloride solution.
-
Appropriate vehicle for loperamide (e.g., 0.5% methylcellulose).
-
Oral gavage needles or other appropriate dosing equipment.
-
Sterile saline or lactated Ringer's solution for fluid therapy.
-
Syringes and needles for fluid administration.
Procedure:
-
Identification of Severe Diarrhea: Identify animals exhibiting severe diarrhea (e.g., fecal score of 6 or 7) accompanied by clinical signs of dehydration or significant weight loss (>10% of baseline).
-
Veterinary Consultation: Consult with the attending veterinarian to confirm the treatment plan.
-
Loperamide Administration: Administer loperamide at a pre-determined, veterinarian-approved dose (e.g., 0.1-2 mg/kg, orally). The exact dose may need to be optimized for the specific animal model and severity of diarrhea.
-
Fluid Therapy: Administer warmed, sterile fluids (e.g., saline) subcutaneously or intraperitoneally to rehydrate the animal. The volume should be calculated based on the animal's body weight and degree of dehydration, as advised by the veterinarian.
-
Continued Monitoring: Continue to monitor the animal closely for improvement in fecal consistency, hydration status, and overall well-being.
-
Dose Adjustment: The frequency of loperamide administration may be adjusted based on the animal's response, but care should be taken to avoid inducing constipation.
-
Documentation: Document all treatments administered, including the drug, dose, route, time, and the animal's response.
Mandatory Visualizations
Caption: this compound's dual mechanism of action leading to increased gut motility and potential diarrhea.
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of this compound Malate? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Devising Washout Periods for Clebopride in Crossover Study Designs
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing appropriate washout periods for the dopamine D2 receptor antagonist, clebopride, when utilized in crossover study designs. Adherence to a proper washout period is critical to prevent carryover effects, ensuring the integrity and validity of study results.
Frequently Asked Questions (FAQs)
Q1: What is a washout period and why is it crucial in a crossover study?
A washout period is a sufficient length of time between the end of the first intervention and the beginning of the second intervention.[1][2] Its purpose is to allow the effects of the first treatment to dissipate completely, preventing them from "carrying over" and influencing the measurement of the second treatment's effects.[1][2][3] An inadequate washout period can lead to biased and inaccurate results.
Q2: What is the general principle for determining the duration of a washout period?
The standard practice for determining a washout period is based on the drug's elimination half-life (t½), which is the time it takes for the concentration of the drug in the body to be reduced by half. A widely accepted guideline is that a washout period should be at least 5 to 7 times the drug's elimination half-life. This duration ensures that approximately 97% to 99% of the drug is eliminated from the body, minimizing the risk of carryover effects.
Q3: What is the reported elimination half-life of this compound in humans?
Q4: How should I proceed with designing a washout period for this compound without a known half-life?
In the absence of a reported half-life for this compound, researchers have several options:
-
Conduct a Pilot Pharmacokinetic (PK) Study: The most rigorous approach is to conduct a small-scale pilot study in a representative sample of the target population to determine the pharmacokinetic profile of this compound, including its elimination half-life.
-
Consult Literature on Structurally Similar Drugs: While not ideal, researchers can review the pharmacokinetic data of structurally or mechanistically similar drugs. For instance, sulpiride, another benzamide derivative with dopamine antagonist properties, has a reported serum half-life of approximately 5.3 to 7.15 hours. This information can provide a preliminary estimate, but it should be used with extreme caution and a conservative approach (i.e., opting for a longer washout period).
-
Implement a Conservative Washout Period: Based on the general properties of small molecule drugs, a conservative washout period of 10 to 14 days can be considered. This approach provides a substantial safety margin to ensure complete drug elimination. However, this extended period may not be feasible for all study designs.
Q5: What are the regulatory considerations for washout periods?
Regulatory agencies like the FDA and EMA emphasize the importance of a well-justified washout period in crossover trials. The study protocol should clearly state the duration of the washout period and provide a rationale for its selection, ideally based on pharmacokinetic data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suspected Carryover Effect in a Completed Study | Inadequate washout period. | Perform statistical tests to assess for carryover effects. If a significant carryover effect is detected, the analysis may need to be restricted to the data from the first period of the trial, which reduces the statistical power of the study. |
| High Inter-Individual Variability in Drug Response | Differences in patient metabolism, drug-drug interactions, or underlying disease state. | In the absence of a known half-life, high variability makes it even more critical to be conservative with the washout period. Consider a longer washout period and ensure strict adherence to inclusion/exclusion criteria to minimize variability. |
| Ethical Concerns with a Long Washout Period | Withholding an effective treatment from patients with a chronic condition. | The crossover design may not be appropriate for all conditions. If a washout period is ethically problematic, a parallel-group study design might be a more suitable alternative. |
Experimental Protocols
Protocol 1: Pilot Study to Determine the Pharmacokinetic Profile of this compound
-
Subject Recruitment: Recruit a small cohort of healthy volunteers or patients representative of the target study population.
-
Drug Administration: Administer a single oral dose of this compound.
-
Serial Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use appropriate pharmacokinetic software to model the concentration-time data and calculate key parameters, including the elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Washout Period Calculation: Based on the determined mean elimination half-life, calculate the washout period using the 5-7 half-lives rule.
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
A Comparative Analysis of Clebopride and Metoclopramide on Gastric Emptying
For researchers, scientists, and drug development professionals, understanding the nuanced differences between prokinetic agents is crucial for advancing the treatment of gastrointestinal motility disorders. This guide provides an objective comparison of two such agents, clebopride and metoclopramide, with a focus on their impact on gastric emptying, supported by available experimental data.
Mechanism of Action: A Tale of Two Benzamides
Both this compound and metoclopramide are substituted benzamides that primarily function as dopamine D2 receptor antagonists.[1][2][3] Their prokinetic effects stem from blocking the inhibitory effects of dopamine on gastrointestinal motility, thereby promoting the release of acetylcholine and enhancing gastric and intestinal contractions.[2][4] However, their pharmacological profiles exhibit subtle but important distinctions.
Metoclopramide exerts its effects through multiple pathways. It not only antagonizes D2 receptors but also acts as a serotonin 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. The 5-HT4 receptor agonism further contributes to acetylcholine release, enhancing its prokinetic activity. The 5-HT3 receptor antagonism is primarily associated with its antiemetic properties.
This compound also demonstrates potent D2 receptor antagonism. Some evidence suggests it may have a higher affinity for D2 receptors compared to metoclopramide. Additionally, this compound exhibits some affinity for serotonin 5-HT4 receptors, contributing to its prokinetic action, and has been shown to block alpha-2 adrenoceptors in animal models, which may also enhance acetylcholine release.
Comparative Efficacy on Gastric Emptying: An Overview of Clinical Findings
Direct head-to-head clinical trials providing quantitative comparisons of this compound and metoclopramide on gastric emptying parameters are limited. However, systematic reviews and network meta-analyses offer valuable insights into their relative efficacy in the management of gastroparesis, a condition characterized by delayed gastric emptying.
A 2023 systematic review and network meta-analysis of 29 randomized controlled trials involving 3,772 patients with gastroparesis found that this compound was ranked first for efficacy in improving global symptoms of gastroparesis. In a subgroup analysis of 16 trials where delayed gastric emptying was confirmed in all participants, both this compound and oral metoclopramide were found to be more efficacious than placebo.
Quantitative Data on Gastric Emptying
The following table summarizes available quantitative data from separate studies on the effects of this compound and metoclopramide on gastric emptying. The absence of direct head-to-head trials necessitates a cautious interpretation of these findings.
| Drug | Study Population | Dosage | Gastric Emptying Parameter | Results | Reference |
| This compound | Patients with dyspepsia and delayed gastric emptying | 0.5 mg TID for 3 months | Roentgenological findings of delayed gastric emptying | More effective than placebo in reducing or relieving roentgenological findings associated with delayed gastric emptying (P ≤ 0.001). | |
| Metoclopramide | Critically ill, mechanically ventilated adults with high gastric residual volume | 10 mg every 6 hours for 7 doses | Gastric Residual Volume | Significantly reduced from baseline (268.7 ± 112.3 mL to 57.0 ± 23.1 mL; P < 0.05). | |
| Metoclopramide | Critically ill, mechanically ventilated adults | 10 mg every 6 hours for 7 doses | Acetaminophen Absorption (Tmax) | Significantly accelerated from baseline (103.71 ± 47.35 min to 39.00 ± 15.56 min; P = 0.018). |
Experimental Protocols
This compound vs. Placebo in Dyspepsia with Delayed Gastric Emptying
-
Study Design: A three-month, double-blind, placebo-controlled trial.
-
Participants: 76 patients with dyspeptic symptoms and roentgenologically confirmed delayed gastric emptying.
-
Intervention: Patients received either this compound (0.5 mg three times daily) or a placebo.
-
Outcome Measures: The primary outcome was the improvement in symptoms and roentgenological findings associated with delayed gastric emptying.
-
Methodology: The specific roentgenological methodology for assessing gastric emptying was not detailed in the available abstract.
Metoclopramide in Critically Ill Patients
-
Study Design: A double-blind, randomized study.
-
Participants: 14 critically ill, mechanically ventilated patients with a gastric residual volume of ≥ 150 mL while receiving intragastric enteral nutrition.
-
Intervention: Patients were randomized to receive either enteral cisapride 10 mg or metoclopramide 10 mg every 6 hours for a total of 7 doses.
-
Outcome Measures: Gastric emptying was assessed using the acetaminophen-absorption method, and gastric residual volume was measured every 6 hours.
-
Methodology: The acetaminophen-absorption method involves administering a dose of acetaminophen and then measuring its plasma concentration over time. A faster time to maximum concentration (Tmax) and a higher maximum concentration (Cmax) indicate more rapid gastric emptying.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Signaling Pathways of this compound and Metoclopramide.
Caption: Experimental Workflow: Gastric Emptying Scintigraphy.
Conclusion
References
- 1. medscape.com [medscape.com]
- 2. This compound and domperidone efficacious options for alleviating gastroparesis symptoms [medicaldialogues.in]
- 3. To determine the effect of metoclopramide on gastric emptying in severe head injuries: a prospective, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
Clebopride Demonstrates High Selectivity for Dopamine D2 Over D1 Receptors: A Comparative Analysis
For Immediate Release
A comprehensive review of binding affinity data confirms clebopride's pronounced selectivity for the dopamine D2 receptor over the D1 receptor, positioning it as a targeted therapeutic agent. This guide provides a comparative analysis of this compound's binding profile alongside established dopamine antagonists, supported by detailed experimental methodologies and pathway visualizations for researchers, scientists, and drug development professionals.
This compound, a substituted benzamide, exhibits a strong binding affinity for the dopamine D2 receptor, with a reported inhibition constant (Ki) of 3.5 nM[1]. In contrast, studies have consistently shown that this compound possesses negligible affinity for the dopamine D1 receptor, indicating a high degree of selectivity[1][2]. This selectivity is a critical attribute for therapeutic agents targeting the dopaminergic system, as it can minimize off-target effects and lead to a more favorable side-effect profile.
To contextualize the selectivity of this compound, this guide compares its binding profile to that of two well-characterized dopamine receptor antagonists: raclopride, a highly selective D2 antagonist, and haloperidol, a typical antipsychotic with affinity for both D1 and D2 receptors.
Comparative Binding Affinity
The selectivity of a compound for one receptor over another is often expressed as a selectivity ratio, calculated by dividing the Ki value for the less-preferred receptor (D1) by the Ki value for the preferred receptor (D2). A higher ratio indicates greater selectivity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1/D2 Selectivity Ratio |
| This compound | >10,000[2] | 3.5[1] | >2857 |
| Raclopride | 18000 | 1.8 | 10000 |
| Haloperidol | 25 | 1.2 | 20.8 |
As the data illustrates, this compound demonstrates a selectivity for the D2 receptor that is significantly greater than that of haloperidol and comparable in magnitude to the highly selective raclopride.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of dopamine in the central nervous system. The D1 and D2 receptors are the most abundant subtypes and are coupled to distinct signaling pathways. D1 receptors typically couple to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2 receptors couple to Gαi/o, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. The selective antagonism of D2 receptors by this compound primarily modulates the latter pathway.
Experimental Protocols
The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
General Workflow for Competitive Radioligand Binding Assay
Dopamine D2 Receptor Binding Assay Protocol
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (selective D2 antagonists)
-
Receptor Source: Membranes from cells expressing the D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).
-
Incubation Buffer: Typically a Tris-HCl buffer (pH 7.4) containing ions such as MgCl₂, CaCl₂, and NaCl.
-
Procedure:
-
Receptor membranes are incubated with a fixed concentration of the radioligand (typically at or near its Kd value) and a range of concentrations of the competing drug (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., unlabeled haloperidol or raclopride).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Dopamine D1 Receptor Binding Assay Protocol
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist)
-
Receptor Source: Membranes from cells expressing the D1 receptor or from brain regions with high D1 receptor density (e.g., striatum).
-
Incubation Buffer and Procedure: The buffer composition and experimental procedure are similar to the D2 receptor binding assay, with the key difference being the use of a D1-selective radioligand and D1-selective compounds for determining non-specific binding.
Conclusion
The available experimental data robustly supports the high selectivity of this compound for the dopamine D2 receptor over the D1 receptor. This pharmacological profile, comparable to that of the highly selective D2 antagonist raclopride, underscores its potential for targeted therapeutic applications where modulation of D2 receptor activity is desired without significant interaction with the D1 receptor pathway. The detailed methodologies provided in this guide offer a framework for the continued investigation and validation of the receptor binding characteristics of novel compounds in drug discovery and development.
References
A Comparative Analysis of Clebopride, Metoclopramide, and Domperidone in Modulating Gastroduodenal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three key prokinetic agents—clebopride, metoclopramide, and domperidone—and their respective impacts on gastroduodenal motility. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.
Introduction
This compound, metoclopramide, and domperidone are commonly utilized to manage disorders characterized by impaired gastrointestinal motility, such as gastroparesis and functional dyspepsia. While all three drugs enhance gastroduodenal motor function, their distinct pharmacological profiles result in varying degrees of efficacy and differing side-effect profiles. This guide aims to provide an objective, data-driven comparison to inform research and drug development in this therapeutic area.
Mechanisms of Action
The primary mechanism of action for all three compounds involves antagonism of dopamine D2 receptors, which plays a crucial role in regulating gastrointestinal motility.[1] However, their interactions with other receptors, particularly serotonin receptors, differentiate their pharmacological effects.
-
This compound: A substituted benzamide, this compound acts as a dopamine D2 receptor antagonist and also exhibits partial agonism at serotonin 5-HT4 receptors.[2] This dual action is believed to contribute to its prokinetic effects by both blocking the inhibitory effects of dopamine and stimulating acetylcholine release from myenteric neurons.[2]
-
Metoclopramide: Also a substituted benzamide, metoclopramide's mechanism is multifaceted. It is a dopamine D2 receptor antagonist, a 5-HT4 receptor agonist, and also possesses 5-HT3 receptor antagonist properties.[3][4] The 5-HT4 receptor agonism facilitates acetylcholine release, enhancing gastric contractions and transit. Its 5-HT3 antagonism contributes to its antiemetic effects.
-
Domperidone: A benzimidazole derivative, domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist. Unlike this compound and metoclopramide, it does not readily cross the blood-brain barrier, which results in a lower incidence of central nervous system side effects. Its prokinetic action is primarily attributed to the blockade of dopamine's inhibitory effects on gastric motility.
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from comparative studies on the effects of this compound, metoclopramide, and domperidone on various parameters of gastroduodenal motility.
Table 1: In Vitro Effects on Guinea Pig Gastroduodenal Preparation
| Parameter | This compound | Metoclopramide | Domperidone |
| Antagonism of Dopamine-Induced Gastric Relaxation (IC50) | 10⁻⁵ M | 2 x 10⁻⁵ M | 10⁻⁶ M |
| Enhancement of Antroduodenal Coordination (EC50) | Moderately enhanced at 1.2 x 10⁻⁶ M | 2.2 x 10⁻⁵ M | 2.8 x 10⁻⁷ M |
| Effect on Amplitude of Gastric Contractions | No significant enhancement | Enhanced | Enhanced |
| Effect on Contractile Frequency | Not specified | Moderately reduced | Moderately reduced |
Data sourced from a comparative study on the isolated intact gastroduodenal preparation of the guinea pig.
Table 2: Effects on Gastric Electrical Activity (Electrogastrography) in Septic Patients
| Parameter | Metoclopramide (10mg IV) | Domperidone (10mg IV) |
| Baseline Dominant Frequency (cpm) | 2.1 | 3.7 |
| Post-drug Dominant Frequency (cpm) | 5.4 | 6.1 |
| Baseline Dominant Power (μV²) | 26.1 | 86.9 |
| Post-drug Dominant Power (μV²) | 34.1 | 83.5 |
Data from a pilot randomized clinical trial comparing the effects of intravenous metoclopramide and domperidone on gastric electrical activity in critically ill septic patients.
Table 3: Relative Efficacy in Treating Gastroparesis Symptoms (Network Meta-analysis)
| Drug | Rank for Efficacy (Global Symptoms) | Relative Risk (RR) vs. Placebo (95% CI) |
| This compound | 1st | 0.30 (0.16 to 0.57) |
| Domperidone | 2nd | 0.69 (0.48 to 0.98) |
| Metoclopramide | Not significantly superior to placebo | - |
Results from a systematic review and network meta-analysis of randomized controlled trials for gastroparesis.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.
Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is considered the gold standard for measuring the rate of stomach emptying.
-
Patient Preparation:
-
Patients should fast overnight (nil by mouth from midnight).
-
Medications that may affect gastric emptying (e.g., prokinetic agents, opioids, anticholinergics) should be discontinued for at least 48 hours prior to the study.
-
Smoking should be ceased the night before the test.
-
-
Test Meal:
-
A standardized solid meal, typically a low-fat, egg-white meal, is used.
-
The meal is labeled with a radiopharmaceutical, commonly 20-40 MBq of 99mTc sulfur colloid, mixed into the egg whites before cooking.
-
-
Imaging Protocol:
-
Imaging commences immediately after the patient consumes the meal within a 5-10 minute timeframe.
-
Images are acquired at 0, 1, 2, and 4 hours post-meal ingestion.
-
The patient is positioned to capture both anterior and posterior views of the stomach.
-
-
Data Analysis:
-
The geometric mean of counts in the anterior and posterior images is used to correct for tissue attenuation.
-
The percentage of gastric retention is calculated at each time point by comparing the counts to the initial counts at time 0, corrected for radioactive decay.
-
¹³C-Octanoic Acid Breath Test
This non-invasive test provides a quantitative assessment of solid-phase gastric emptying.
-
Patient Preparation:
-
Patients must fast for at least 10 hours prior to the test.
-
Certain foods and drugs that can alter gastric emptying should be avoided for 48 hours.
-
-
Test Meal and Substrate:
-
A standardized meal, such as a scrambled egg, is prepared with the yolk mixed with 91 mg of ¹³C-octanoic acid.
-
The meal is consumed with two slices of white bread and 15g of margarine, followed by 150 mL of water.
-
-
Breath Sample Collection:
-
A baseline breath sample is collected before the test meal is ingested.
-
After consuming the meal, breath samples are collected at regular intervals, typically every 15 minutes for the first two hours and every 30 minutes for the subsequent two hours.
-
-
Analysis:
-
The enrichment of ¹³C in the exhaled CO₂ is determined using Infra-Red Isotope Analysis (IRIS) or mass spectrometry.
-
The rate of appearance of ¹³CO₂ in the breath reflects the rate of gastric emptying of the solid meal. The gastric half-emptying time (t½), lag phase (tₗₐg), and gastric emptying coefficient are calculated from the data.
-
Electrogastrography (EGG)
EGG is a non-invasive technique used to record gastric myoelectrical activity from the abdominal surface.
-
Patient Preparation:
-
Patients should fast for at least 6 hours before the recording.
-
Medications known to affect gastric motility should be discontinued for at least 2-3 days prior to the test.
-
-
Electrode Placement:
-
Cutaneous electrodes are placed on the abdominal wall overlying the stomach. A common configuration involves placing one active electrode midway between the xiphoid process and the umbilicus, a second active electrode 5 cm to the left and slightly superior to the first, and a reference electrode on the right side.
-
-
Recording Protocol:
-
A fasting (pre-prandial) recording is obtained for 15-60 minutes.
-
The patient then consumes a standardized test meal (minimum 250 kcal).
-
A post-prandial recording is then acquired for 30-120 minutes.
-
-
Data Analysis:
-
The recorded signal is analyzed to determine parameters such as the dominant frequency (DF), dominant power (DP), and the percentage of time in normal (normogastria), slow (bradygastria), and fast (tachygastria) rhythms. The normal frequency of gastric slow waves is approximately 3 cycles per minute (cpm).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for comparing these prokinetic agents.
Caption: Signaling pathways of this compound, metoclopramide, and domperidone.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
This compound, metoclopramide, and domperidone are all effective prokinetic agents that primarily act through dopamine D2 receptor antagonism. However, their differing affinities for this receptor and their interactions with serotonin receptors lead to distinct pharmacological profiles. In vitro studies suggest domperidone is a more potent dopamine antagonist, while metoclopramide also significantly enhances antroduodenal coordination. Clinical meta-analyses indicate that this compound and domperidone may be more efficacious than metoclopramide in improving global symptoms of gastroparesis. The choice of agent for therapeutic use or further research should consider these differences in mechanism, efficacy, and potential side effects. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible future investigations into the effects of these and novel prokinetic compounds.
References
- 1. Physiological Modulation of Intestinal Motility by Enteric Dopaminergic Neurons and the D2 Receptor: Analysis of Dopamine Receptor Expression, Location, Development, and Function in Wild-Type and Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokinetic agent - Wikipedia [en.wikipedia.org]
Head-to-head comparison of clebopride and aprepitant for gastroparesis
A Comprehensive Guide for Researchers and Drug Development Professionals
Gastroparesis, a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant therapeutic challenge. This guide provides a detailed, data-driven comparison of two pharmacological agents with distinct mechanisms of action: clebopride, a dopamine D2 receptor antagonist, and aprepitant, a neurokinin-1 (NK1) receptor antagonist. This objective analysis is intended to inform research, clinical trial design, and drug development efforts in the field of gastrointestinal motility disorders.
Mechanism of Action
This compound primarily exerts its prokinetic effects by blocking dopamine D2 receptors in the gastrointestinal tract. This action antagonizes the inhibitory effect of dopamine on gut motility, leading to enhanced gastric emptying. Additionally, this compound exhibits some partial agonism at serotonin 5-HT4 receptors, which is thought to further contribute to its prokinetic activity by promoting the release of acetylcholine, a key neurotransmitter in stimulating smooth muscle contraction.[1] Its antiemetic properties are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone of the brain.[1]
Aprepitant , on the other hand, is a selective antagonist of the neurokinin-1 (NK1) receptor.[2] Its primary role in managing symptoms of gastroparesis is not through a direct prokinetic effect but by blocking the binding of substance P, a neuropeptide involved in the signaling pathways of nausea and vomiting within the central nervous system.[2] By inhibiting the NK1 receptor in the brain's vomiting center, aprepitant effectively mitigates these distressing symptoms often associated with gastroparesis.[2]
Signaling Pathways
Head-to-Head Efficacy
Direct head-to-head randomized controlled trials (RCTs) comparing this compound and aprepitant for gastroparesis are lacking. However, a comprehensive network meta-analysis of 29 RCTs involving 3,772 patients provides valuable comparative insights.
Table 1: Comparative Efficacy in Gastroparesis
| Efficacy Outcome | This compound | Aprepitant |
| Global Symptom Improvement | Ranked first for efficacy (RR, 0.30) in a network meta-analysis. Superior to all other drugs except aprepitant in direct and indirect comparisons. | Tachykinin-1 antagonists as a class were found to be efficacious (RR, 0.69). |
| Nausea and Vomiting | Data on specific symptom improvement is limited in readily available literature. | In the APRON trial, aprepitant did not meet the primary endpoint for nausea reduction based on a VAS scale. However, it showed significant reductions in the severity of nausea (1.8 vs 1.0; P=.005) and vomiting (1.6 vs 0.5; P=.001) as measured by the Gastroparesis Clinical Symptom Index (GCSI). |
| Other Gastroparesis Symptoms | Effective in reducing or relieving symptoms associated with delayed gastric emptying in a study on dyspepsia. | The APRON trial demonstrated a significant reduction in overall GCSI score (-1.3 vs -0.7; P=.001). |
Experimental Protocols
This compound: Representative Study Design (Based on Bavestrello et al., 1985 and network meta-analysis inclusion criteria)
A key study informing the efficacy of this compound was a double-blind, placebo-controlled trial involving 76 patients with dyspeptic symptoms secondary to radiologically confirmed delayed gastric emptying. Patients were treated with either this compound (0.5 mg three times daily) or a placebo for three months. The primary outcomes were the reduction or relief of symptoms and roentgenological findings associated with delayed gastric emptying.
Aprepitant: APRON Trial Protocol
The Aprepitant for the Relief of Nausea in Patients with Gastroparesis or Chronic Nausea and Vomiting of Presumed Gastric Origin (APRON) trial was a multicenter, randomized, double-masked, placebo-controlled study. The trial enrolled 126 patients with at least moderate symptoms of chronic nausea and vomiting for a minimum of six months. Participants were randomly assigned to receive either oral aprepitant (125 mg/day) or a placebo for four weeks. The primary outcome was the reduction in nausea as measured by a 0-100 mm visual analog scale (VAS). Secondary outcomes included changes in the Gastroparesis Cardinal Symptom Index (GCSI) and the Gastrointestinal Symptom Rating Scale (GSRS).
Safety and Tolerability
Table 2: Comparative Safety Profiles
| Adverse Event Profile | This compound | Aprepitant |
| Common Adverse Events | In a study on functional dyspepsia, the incidence of side effects was low. | In the APRON trial, adverse events were more common with aprepitant (35%) than placebo (17%), with most being mild to moderate in severity. |
| Serious Adverse Events | Long-term use has been associated with extrapyramidal symptoms such as Parkinsonism and tardive dyskinesia. | No serious adverse events were reported in the APRON trial. |
| Withdrawal Due to Adverse Events | Data from gastroparesis-specific trials is limited. | In the network meta-analysis, aprepitant was more likely than placebo to be associated with adverse events. |
Summary and Future Directions
This compound and aprepitant represent two distinct approaches to the pharmacological management of gastroparesis. The available evidence, primarily from a comprehensive network meta-analysis, suggests that this compound is highly effective in improving global symptoms of gastroparesis. However, the data for this compound is derived from older and smaller studies, and there are concerns about the potential for extrapyramidal side effects with long-term use.
Aprepitant, while not demonstrating a significant effect on the primary nausea endpoint in the APRON trial, showed promising results in improving a range of gastroparesis symptoms as measured by the validated GCSI. Its favorable safety profile in the short-term makes it an attractive option, particularly for patients in whom nausea and vomiting are predominant symptoms.
For drug development professionals, this comparison highlights the need for well-designed, head-to-head clinical trials to directly compare the efficacy and long-term safety of these and other emerging therapies for gastroparesis. Future research should focus on identifying patient subgroups that are most likely to respond to each agent and on developing novel compounds that combine prokinetic and antiemetic properties with a favorable safety profile. The differing mechanisms of action of this compound and aprepitant also suggest the potential for combination therapies, which warrants further investigation.
References
Benchmarking Clebopride's Prokinetic Effects Against New 5-HT4 Agonists: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the prokinetic effects of clebopride against newer, more selective 5-HT4 receptor agonists, including prucalopride, velusetrag, and naronapride. This analysis is supported by available experimental data on their mechanisms of action, effects on gastrointestinal motility, and relevant clinical trial outcomes.
This compound, a substituted benzamide, has long been utilized for its prokinetic properties, primarily through a dual mechanism of dopamine D2 receptor antagonism and partial agonism at serotonin 5-HT4 receptors. This dual action contributes to its efficacy in disorders of gastrointestinal motility. However, the development of highly selective 5-HT4 receptor agonists has introduced new therapeutic options with potentially improved side-effect profiles. This guide aims to provide a comparative framework for evaluating these next-generation compounds against the established efficacy of this compound.
Mechanism of Action: A Tale of Two Receptors
This compound's prokinetic activity stems from its ability to both block the inhibitory effects of dopamine on gastrointestinal motility and stimulate pro-motility pathways via 5-HT4 receptors. In contrast, newer agents like prucalopride and velusetrag are highly selective for the 5-HT4 receptor, while naronapride exhibits a dual action, targeting both 5-HT4 and D2 receptors, similar to this compound.
Table 1: Receptor Binding and Mechanism of Action
| Compound | Primary Mechanism of Action | Receptor Targets |
| This compound | Dopamine D2 Receptor Antagonist, Partial 5-HT4 Receptor Agonist | D2, 5-HT4 |
| Prucalopride | Selective 5-HT4 Receptor Agonist | 5-HT4 |
| Velusetrag | Selective 5-HT4 Receptor Agonist | 5-HT4 |
| Naronapride | 5-HT4 Receptor Agonist, Dopamine D2 Receptor Antagonist | 5-HT4, D2 |
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound with the newer 5-HT4 agonists are limited. However, by examining data from separate studies, we can draw inferences about their relative prokinetic effects.
Gastric Emptying
Studies on this compound have demonstrated its ability to accelerate gastric emptying in patients with delayed emptying. For instance, a study involving elderly patients with delayed gastric emptying showed that this compound significantly decreased the half-emptying time (T1/2) from a basal mean of 112 minutes[1]. Another study in patients with functional dyspepsia, however, reported no significant variation in gastric emptying time after this compound treatment[2][3].
Prucalopride has also been shown to enhance gastric emptying. In a randomized, placebo-controlled crossover study in patients with gastroparesis, prucalopride (2 mg daily for 4 weeks) significantly reduced the gastric half-emptying time to 98 minutes from a baseline of 126 minutes and compared to 143 minutes with placebo[4][5].
Velusetrag has shown promising results in Phase 2 trials for gastroparesis. In a 12-week study, a 5 mg dose of velusetrag resulted in statistically significant improvements in gastric emptying time compared to placebo.
Naronapride is currently in Phase 2b clinical trials for gastroparesis, with the primary endpoint being the change in signs and symptoms of the condition. While specific quantitative data on gastric emptying from these trials are not yet fully published, earlier studies in healthy volunteers have shown that naronapride accelerates gastric emptying.
Table 2: Effects on Gastric Emptying
| Compound | Study Population | Dosage | Key Findings |
| This compound | Elderly with delayed gastric emptying | Not specified | Significant decrease in gastric half-emptying time (basal mean 112 min) |
| Prucalopride | Gastroparesis | 2 mg/day | Significant reduction in gastric half-emptying time (98 min vs. 143 min for placebo) |
| Velusetrag | Diabetic or idiopathic gastroparesis | 5 mg/day | Statistically significant improvement in gastric emptying time vs. placebo |
| Naronapride | Gastroparesis (Phase 2b ongoing) | 10, 20, or 40 mg/day | Earlier studies show accelerated gastric emptying in healthy volunteers |
Colonic Transit
Prucalopride has been extensively studied for its effects on colonic transit, particularly in the context of chronic constipation. An integrated analysis of three phase 2 trials showed that prucalopride at doses of 2 mg and 4 mg reduced colonic transit time by 12.0 hours and 13.9 hours, respectively, compared to a 0.5-hour increase with placebo.
Direct comparative data for this compound's effect on colonic transit is less readily available in recent literature.
Experimental Protocols
Gastric Emptying Measurement
-
13C-Octanoic Acid Breath Test: This non-invasive method is commonly used to measure the rate of solid-phase gastric emptying. Patients ingest a standardized meal labeled with 13C-octanoic acid. The rate of 13CO2 appearance in expired breath is measured over several hours, from which gastric emptying parameters like the half-emptying time (t1/2) and lag phase can be calculated.
-
Gastric Scintigraphy: Considered the gold standard, this imaging technique involves consuming a meal (typically a low-fat, egg-based meal) radiolabeled with Technetium-99m sulfur colloid. Serial images are taken to quantify the rate of gastric emptying over time.
Colonic Transit Measurement
-
Radio-opaque Markers: Patients ingest a number of radio-opaque markers, and their progression through the colon is monitored via abdominal X-rays taken at specific time points (e.g., 24, 48, and 72 hours). The number and location of the markers are used to calculate the overall and segmental colonic transit times.
Signaling Pathways
The prokinetic effects of these agents are initiated by their interaction with specific receptors on enteric neurons and smooth muscle cells.
This compound and Naronapride Signaling
This compound and naronapride's dual mechanism involves both the 5-HT4 and D2 receptors.
-
5-HT4 Receptor Agonism: Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, is believed to facilitate the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut that promotes smooth muscle contraction and enhances motility.
-
Dopamine D2 Receptor Antagonism: Dopamine, acting on D2 receptors on cholinergic neurons, typically inhibits the release of ACh. By blocking these receptors, this compound and naronapride remove this inhibitory brake, leading to increased ACh release and enhanced gastrointestinal motility.
Prucalopride and Velusetrag Signaling
As highly selective 5-HT4 receptor agonists, prucalopride and velusetrag exert their prokinetic effects primarily through the 5-HT4 receptor pathway, leading to increased acetylcholine release without directly interacting with the dopamine system. Studies have shown that prucalopride-induced 5-HT4 receptor activation leads to an increase in intracellular cAMP and can also involve Src and ERK1/2 signaling pathways.
Experimental Workflow for a Comparative Prokinetic Study
A robust experimental design to directly compare the prokinetic effects of this compound with a newer 5-HT4 agonist would involve a randomized, double-blind, placebo-controlled, crossover study.
Conclusion
This compound remains a relevant prokinetic agent due to its dual D2 antagonist and 5-HT4 agonist activity. Newer, highly selective 5-HT4 agonists like prucalopride and velusetrag offer a more targeted approach, potentially reducing the risk of side effects associated with dopamine receptor blockade. Naronapride presents an interesting evolution, combining the dual-target approach of this compound with a potentially improved safety profile.
References
- 1. [Gastric emptying in the aged. Effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prucalopride improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric emptying and related symptoms in patients treated with buspirone, amitriptyline or this compound: a “real world” study by 13C-octanoic Acid Breath Test - Minerva Medica 2017 December;108(6):489-95 - Minerva Medica - Journals [minervamedica.it]
- 4. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. darmzentrum-bern.ch [darmzentrum-bern.ch]
Validation of clebopride's efficacy in different gastroparesis etiologies
An objective analysis of clebopride's efficacy across different gastroparesis etiologies, supported by experimental data and methodological insights.
This guide provides a comprehensive comparison of this compound's performance against other prokinetic agents in the management of gastroparesis, with a focus on its varying efficacy in diabetic, idiopathic, and mixed-etiology subtypes. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Efficacy of this compound in Gastroparesis: A Synthesis of Clinical Evidence
A landmark systematic review and network meta-analysis of 29 randomized controlled trials (RCTs) involving 3,772 patients has positioned this compound as a leading therapeutic option for gastroparesis, particularly in non-diabetic patient populations.[1][2][3] This analysis, which assessed global symptom improvement, consistently ranked this compound as the most effective agent.[1][2]
Performance in Idiopathic and Mixed-Etiology Gastroparesis
In the cohort of patients with idiopathic or mixed-etiology gastroparesis, this compound demonstrated superior efficacy compared to placebo and other prokinetic agents. The network meta-analysis reported a relative risk (RR) of 0.30 for failure to improve global symptoms, with a P-score of 0.93, indicating a high probability of being the best treatment in this subgroup.
Performance in Diabetic Gastroparesis
Conversely, the same comprehensive analysis revealed that no currently available prokinetic agent, including this compound, showed a statistically significant improvement over placebo in patients with diabetic gastroparesis. This highlights a critical unmet need in this patient population and suggests that the underlying pathophysiology of diabetic gastroparesis may be less responsive to current dopamine D2 receptor antagonists.
The following table summarizes the comparative efficacy of this compound and other prokinetic agents based on the network meta-analysis.
| Drug/Drug Class | Etiology | Comparator | Efficacy Metric (RR of No Improvement) | P-score | Citation |
| This compound | Global (all etiologies) | Placebo | 0.30 | 0.99 | **** |
| Domperidone | Global (all etiologies) | Placebo | 0.69 | 0.76 | |
| Oral Metoclopramide | Global (all etiologies) | Placebo | 0.54 | 0.87 | |
| This compound | Idiopathic/Mixed | Placebo | 0.30 | 0.93 | **** |
| This compound | Diabetic | Placebo | Not superior | - | **** |
| Oral Dopamine Antagonists | Global (all etiologies) | Placebo | 0.58 | 0.96 |
Mechanism of Action: A Dual Approach
This compound's prokinetic effects are primarily attributed to its action as a dopamine D2 receptor antagonist. By blocking these receptors in the gastrointestinal tract, this compound counteracts the inhibitory effects of dopamine on gut motility. Additionally, this compound exhibits partial agonism at serotonin 5-HT4 receptors, which is thought to further enhance acetylcholine release and stimulate gastric contractions.
Caption: this compound's dual mechanism of action.
Experimental Protocols for Assessing Gastroparesis
The clinical trials evaluating this compound and other prokinetic agents for gastroparesis rely on standardized and validated methodologies to ensure data accuracy and comparability. The following are detailed protocols for the key experiments cited in the evidence base.
Gastric Emptying Scintigraphy (Gold Standard)
This nuclear medicine imaging test measures the rate at which food empties from the stomach.
-
Patient Preparation:
-
Patients are required to fast overnight (at least 8 hours).
-
Medications that may affect gastric motility are discontinued for a specified period before the test.
-
Blood glucose levels are checked in diabetic patients and should ideally be below 275 mg/dL before starting the test.
-
Smoking is prohibited on the morning of the study.
-
-
Test Meal:
-
A standardized low-fat, solid meal is consumed, typically consisting of eggs or an egg substitute labeled with a radioisotope (e.g., 99mTc-sulfur colloid).
-
The meal is ingested within a 10-minute timeframe.
-
-
Imaging Protocol:
-
Images are acquired immediately after meal ingestion and at subsequent intervals, typically at 1, 2, and 4 hours post-ingestion.
-
A gamma camera detects the radiation emitted by the radiolabeled meal, allowing for the quantification of gastric retention over time.
-
-
Data Analysis:
-
The percentage of the meal remaining in the stomach is calculated at each imaging time point.
-
Delayed gastric emptying is diagnosed if the percentage of gastric retention exceeds established thresholds (e.g., >10% at 4 hours).
-
References
A Comparative Analysis of the Side Effect Profiles of Clebopride and Other Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of clebopride and other dopamine antagonists commonly used as prokinetic agents. The information is compiled from clinical trials, observational studies, and systematic reviews to support research and drug development efforts.
Executive Summary
Dopamine antagonists are a class of drugs effective in managing various gastrointestinal motility disorders. Their therapeutic action is primarily mediated through the blockade of D2 dopamine receptors. However, this mechanism is also responsible for a range of side effects, with profiles varying among different agents. This guide focuses on a comparative analysis of this compound, a substituted benzamide, against other dopamine antagonists such as metoclopramide, domperidone, itopride, and levosulpiride. Key areas of comparison include extrapyramidal symptoms (EPS), hyperprolactinemia, cardiovascular effects, and other common adverse events.
Comparative Side Effect Profiles: Quantitative Data
The following tables summarize the incidence of key side effects associated with this compound and other dopamine antagonists based on available clinical data.
Table 1: Extrapyramidal Symptoms (EPS)
| Drug | Incidence of EPS | Study Population/Notes |
| This compound | 72.4% of suspected adverse reactions reported were for extrapyramidal toxicity[1]. | Observational study of voluntary notifications to the Spanish Drug Surveillance System[1]. |
| 4% (95% CI, 2%-9%) estimated risk of movement disorders with chronic use[2]. | Spanish populational study[2]. | |
| 0% in a study with patients receiving cisplatin[1]. | Randomized crossover pilot study comparing this compound and metoclopramide. | |
| Metoclopramide | 51.6% of suspected adverse reactions reported were for extrapyramidal toxicity. | Observational study of voluntary notifications to the Spanish Drug Surveillance System. |
| 17% in a study with patients receiving cisplatin. | Randomized crossover pilot study comparing clebopramide and metoclopramide. | |
| 15% (95% CI: 7.48–26.61) incidence of restlessness (an extrapyramidal AE). | Proportional meta-analysis. | |
| Domperidone | Low risk due to poor blood-brain barrier penetration. | General characteristic. |
| Itopride | Negligible neurological safety concerns. | Review of Indian clinical practice. |
| Levosulpiride | Common side effect. | Product information. |
Table 2: Endocrine Side Effects (Hyperprolactinemia-Related)
| Drug | Incidence/Effect | Study Population/Notes |
| This compound | Associated with hyperprolactinemia. | General class effect. |
| Metoclopramide | Can elevate serum prolactin levels, causing gynecomastia and galactorrhea. | Review on prokinetics. |
| Domperidone | Induces elevation of plasma prolactin concentration. A study showed increased prolactin levels after 28 days of therapy. Severe hyperprolactinemia has been reported. | Clinical trial and case report. |
| Itopride | 3.1% (18 patients) had an increase in prolactin levels vs 0.1% in the placebo group. Prolactin elevations occurred in 3% of cases in a long-term study but were not clinically significant. | Two phase III multicentre, randomised, double-blind, placebo-controlled trials. Long-term open-label study. |
| Levosulpiride | Increased prolactin levels in the blood is a common side effect. Galactorrhea was reported in 26.7% of patients in one study. | Product information and clinical study. |
Table 3: Cardiovascular Side Effects
| Drug | Incidence/Effect | Study Population/Notes |
| This compound | No significant cardiovascular side effects reported in available data. | |
| Metoclopramide | A population-based cohort study found a higher risk of all-cause and cardiovascular mortality compared to domperidone. | Retrospective cohort study. |
| Domperidone | Associated with an increased risk of heart rhythm disorder and cardiac arrest, especially in those over 60 or taking higher doses. QTc prolongation occurred in 5% of patients (95% CI: 3.32–8.62). | Systematic review and meta-analysis. |
| Itopride | No ECG changes were identified in a long-term study. Negligible cardiac safety concerns. | Long-term open-label study and review. |
| Levosulpiride | May cause changes in heart rhythm. | Product information. |
Table 4: Other Common Side Effects
| Drug | Sedation/Drowsiness | Diarrhea | Other |
| This compound | 20% | 37% | - |
| Metoclopramide | 24% | 20% | Restlessness, fatigue, lassitude. |
| Domperidone | - | - | Dry mouth is a common side effect. |
| Itopride | - | - | Nausea, abdominal pain, constipation, dizziness, headache. |
| Levosulpiride | 17.8% | - | Fatigue (11.1%), headache (11.5%), weight gain, constipation, insomnia. |
Experimental Protocols
Assessment of Extrapyramidal Symptoms (EPS)
A standardized method for quantifying drug-induced movement disorders is crucial in clinical trials. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive, clinician-administered tool used for this purpose.
-
Objective: To assess the presence and severity of four types of drug-induced movement disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia.
-
Methodology:
-
Patient Questionnaire: The assessment begins with a structured interview to gather the patient's subjective experience of symptoms.
-
Clinical Examination: A standardized physical examination is conducted to observe and rate the signs of movement disorders. This includes:
-
Parkinsonism: Assessment of facial expression, speech, tremor, rigidity, and bradykinesia through specific tasks like extending arms, rapid alternating movements, and walking.
-
Akathisia: Observation of restlessness, inability to remain still, and subjective reports of inner tension.
-
Dystonia: Examination for sustained or intermittent muscle contractions causing abnormal, often repetitive, movements or postures.
-
Tardive Dyskinesia: Observation of involuntary, repetitive body movements, particularly of the face, mouth, and limbs.
-
-
Scoring: Each item on the scale is rated on a defined severity scale. The ESRS provides an explicit scoring system for each subscale.
-
Global Impression: The clinician also provides a Clinical Global Impression of Severity (CGI-S) for each of the four movement disorder categories.
-
Assessment of Cardiovascular Safety (QTc Interval)
The potential for prokinetic agents to prolong the QT interval on an electrocardiogram (ECG) is a significant safety concern.
-
Objective: To evaluate the effect of the drug on cardiac repolarization.
-
Methodology:
-
ECG Monitoring: Standard 12-lead ECGs are recorded at baseline and at multiple time points after drug administration.
-
QT Interval Measurement: The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
Heart Rate Correction: The measured QT interval is corrected for heart rate to obtain the QTc interval, commonly using Bazett's formula (QTc = QT / √RR) or Fridericia's formula (QTc = QT / ³√RR).
-
Data Analysis: Changes in QTc from baseline are calculated and compared between the drug and placebo groups. The number of patients with a QTc interval exceeding clinically significant thresholds (e.g., >450 ms in males, >460 ms in females) is also assessed.
-
Signaling Pathways and Mechanisms of Side Effects
Dopamine D2 Receptor Signaling Pathway
This compound and other dopamine antagonists exert their prokinetic and antiemetic effects by blocking D2 dopamine receptors. In the gastrointestinal tract, this blockade enhances the release of acetylcholine, leading to increased motility. In the central nervous system, D2 receptor antagonism in the chemoreceptor trigger zone mediates the antiemetic effect. However, blockade of D2 receptors in other brain regions, such as the nigrostriatal pathway, is responsible for extrapyramidal side effects.
Caption: Dopamine D2 receptor signaling pathway and the action of dopamine antagonists.
Mechanism of Prolactin Release by Dopamine Antagonists
Dopamine tonically inhibits the secretion of prolactin from the anterior pituitary gland by acting on D2 receptors on lactotroph cells. Dopamine antagonists block this inhibitory effect, leading to an increase in prolactin release.
Caption: Mechanism of dopamine antagonist-induced prolactin release.
Discussion and Conclusion
The choice of a dopamine antagonist for treating gastrointestinal motility disorders requires a careful consideration of its side effect profile.
-
Extrapyramidal Symptoms: this compound appears to have a higher propensity for causing EPS compared to metoclopramide based on data from the Spanish Drug Surveillance System. However, a randomized controlled trial in a specific patient population showed no EPS with this compound, while they were observed with metoclopramide. This highlights the importance of considering the study design and patient population when interpreting such data. Itopride and domperidone are generally associated with a lower risk of central nervous system side effects due to their limited ability to cross the blood-brain barrier.
-
Hyperprolactinemia: This is a class effect of dopamine antagonists. While itopride appears to cause only modest and often clinically insignificant elevations in prolactin, domperidone and levosulpiride are more frequently associated with this side effect, which can lead to galactorrhea, gynecomastia, and menstrual irregularities.
-
Cardiovascular Effects: The risk of QTc prolongation and serious cardiac arrhythmias is a significant concern with some prokinetic agents, most notably domperidone. Metoclopramide has also been associated with an increased risk of cardiovascular mortality in a large cohort study. Itopride appears to have a more favorable cardiovascular safety profile.
References
A Comparative Guide to Gastroparesis Therapies: A Systematic Review and Network Meta-Analysis Featuring Clebopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological treatments for gastroparesis, with a special focus on clebopride, based on a systematic review and network meta-analysis of randomized controlled trials. The data and methodologies presented are intended to inform research, clinical trial design, and drug development in the field of gastrointestinal motility disorders.
Executive Summary
Gastroparesis, a debilitating condition characterized by delayed gastric emptying, presents a significant therapeutic challenge due to a limited arsenal of effective drugs. A recent network meta-analysis of 29 randomized controlled trials involving 3,772 patients has shed new light on the comparative efficacy and safety of various pharmacological agents.[1][2][3] Among the evaluated drugs, the oral dopamine antagonist This compound emerged as the most efficacious agent for improving global symptoms of gastroparesis.[1][2] This was followed by another dopamine antagonist, domperidone. The class of oral dopamine antagonists, as a whole, demonstrated superiority over placebo. This guide will delve into the quantitative data from this meta-analysis, outline the experimental protocols of key cited studies, and illustrate the underlying pharmacological pathways.
Comparative Efficacy of Gastroparesis Drugs
The primary measure of efficacy in the network meta-analysis was the improvement in global symptoms of gastroparesis. The results, presented as relative risk (RR) of no improvement versus placebo, are summarized below. A lower RR indicates greater efficacy.
| Drug/Drug Class | Relative Risk (RR) vs. Placebo (95% CI) | P-score | Efficacy Ranking |
| This compound | 0.30 (0.16 - 0.57) | 0.99 | 1 |
| Domperidone | 0.68 (0.48 - 0.98) | 0.76 | 2 |
| Oral Dopamine Antagonists (Class) | 0.58 (0.44 - 0.77) | 0.96 | - |
| Tachykinin-1 Antagonists (Class) | 0.69 (0.52 - 0.93) | 0.83 | - |
| Oral Metoclopramide | 0.54 (0.30 - 0.97) ** | 0.87 ** | 3 ** |
| Prucalopride | Not significantly superior to placebo | - | - |
| P-score represents the certainty that a treatment is better than another treatment, averaged over all competing treatments. | |||
| **Data from a sub-analysis of trials with a low risk of bias. |
Safety and Tolerability Profile
The safety of the evaluated drugs was assessed based on the occurrence of adverse events leading to withdrawal from the trials. In the network meta-analysis, only prucalopride was associated with a higher likelihood of adverse events compared to placebo. However, other studies have highlighted specific safety concerns for dopamine antagonists.
| Drug | Common and/or Serious Adverse Events |
| This compound | Drowsiness, extrapyramidal symptoms (e.g., tardive dyskinesia). A head-to-head trial with metoclopramide suggested a higher incidence of extrapyramidal side effects with this compound, potentially due to its higher potency. |
| Domperidone | Risk of cardiac side effects (QTc prolongation). |
| Metoclopramide | Extrapyramidal symptoms, including tardive dyskinesia (a serious, often irreversible movement disorder), drowsiness, restlessness. |
| Prucalopride | Headache, nausea, abdominal pain, diarrhea. |
Experimental Protocols of Key Clinical Trials
The methodologies of the randomized controlled trials included in the network meta-analysis provide the foundation for the presented efficacy and safety data. Below are summaries of the typical experimental protocols for studies evaluating this compound and its main comparators.
This compound for Delayed Gastric Emptying
A representative study evaluating this compound was a double-blind, placebo-controlled trial in patients with dyspeptic symptoms secondary to radiologically confirmed delayed gastric emptying.
-
Study Design: Double-blind, randomized, placebo-controlled.
-
Participants: 76 patients with dyspeptic symptoms and radiologically demonstrated delayed gastric emptying.
-
Intervention: this compound (0.5 mg, three times daily) or placebo.
-
Duration: 3 months.
-
Primary Outcome Measures: Reduction or relief of dyspeptic symptoms and improvement in roentgenological findings of gastric emptying.
-
Inclusion Criteria: Patients with a clinical diagnosis of dyspepsia and radiological evidence of delayed gastric emptying.
-
Exclusion Criteria: Not specified in detail in the available abstract.
Domperidone for Gastroparesis
Clinical trials of domperidone for gastroparesis have often employed a withdrawal design.
-
Study Design: Multicenter, two-phase withdrawal study.
-
Participants: Patients with diabetes mellitus and symptoms of gastroparesis for at least 6 months.
-
Intervention: An initial open-label phase where all patients received domperidone (e.g., 20 mg, four times daily) for 4 weeks. Responders were then randomized to continue domperidone or switch to placebo for a 4-week double-blind phase.
-
Primary Outcome Measures: Change in total symptom score for nausea, abdominal distention/bloating, early satiety, vomiting, and abdominal pain.
-
Inclusion Criteria: Diagnosis of diabetic gastroparesis with a minimum baseline symptom score.
-
Exclusion Criteria: Concomitant medications that could affect gastrointestinal motility.
Metoclopramide for Gastroparesis
Metoclopramide has been evaluated in various formulations, including oral and intranasal sprays.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Participants: Patients with diabetic gastroparesis and confirmed delayed gastric emptying.
-
Intervention: Metoclopramide (e.g., 10 mg orally or intranasally, four times daily) or placebo.
-
Duration: Typically 3 to 4 weeks.
-
Primary Outcome Measures: Change from baseline in the mean daily Gastroparesis Symptom Assessment (GSA) total score or individual symptom scores (nausea, postprandial fullness, etc.).
-
Inclusion Criteria: Diagnosis of type 1 or 2 diabetes, clinical symptoms of gastroparesis, and documented delayed gastric emptying via scintigraphy.
-
Exclusion Criteria: Use of other prokinetic or antiemetic medications.
Prucalopride for Gastroparesis
Prucalopride has been studied in crossover trials for gastroparesis.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: Patients with idiopathic or diabetic gastroparesis.
-
Intervention: Prucalopride (e.g., 2 mg daily) and placebo, each for a 4-week period, separated by a washout period (e.g., 2 weeks).
-
Primary Outcome Measures: Change in the Gastroparesis Cardinal Symptom Index (GCSI).
-
Secondary Outcome Measures: Gastric emptying rate (assessed by breath test or scintigraphy), quality of life questionnaires.
-
Inclusion Criteria: Diagnosis of gastroparesis with confirmed delayed gastric emptying.
-
Exclusion Criteria: Major abdominal surgery, underlying psychiatric illness.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of the compared drugs are rooted in their distinct mechanisms of action, primarily targeting dopamine and serotonin receptors in the gastrointestinal tract and central nervous system.
Dopamine D2 Receptor Antagonism (this compound, Domperidone, Metoclopramide)
Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility. Dopamine D2 receptor antagonists, such as this compound, domperidone, and metoclopramide, block this inhibitory effect, thereby enhancing gastrointestinal motility and accelerating gastric emptying. They also exert antiemetic effects by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.
Serotonin 5-HT4 Receptor Agonism (this compound, Prucalopride)
This compound also exhibits partial agonism at serotonin 5-HT4 receptors. Activation of these receptors on presynaptic cholinergic neurons in the myenteric plexus enhances the release of acetylcholine, a key excitatory neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility. Prucalopride is a selective 5-HT4 receptor agonist.
Experimental Workflow for a Typical Gastroparesis Clinical Trial
The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial for a gastroparesis drug.
Conclusion and Future Directions
The available evidence from a comprehensive network meta-analysis suggests that this compound is a highly effective option for the symptomatic relief of gastroparesis, followed by domperidone. The class of oral dopamine antagonists demonstrates the most robust efficacy. However, the potential for adverse events, particularly extrapyramidal symptoms with this compound and metoclopramide, and cardiac risks with domperidone, necessitates careful patient selection and monitoring.
For drug development professionals, the findings highlight the continued potential of targeting the dopaminergic and serotonergic pathways. The superior efficacy of this compound, with its dual mechanism of action, suggests that multi-target agents may offer advantages. Future clinical trials should aim for robust designs with standardized and validated outcome measures to provide a clearer picture of the risk-benefit profile of novel and existing therapies for gastroparesis. There is a clear unmet need for treatments that are both highly effective and have a more favorable safety profile.
References
Safety Operating Guide
Navigating the Safe Disposal of Clebopride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of clebopride, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, and many states have their own, often more stringent, regulations.[1] It is crucial to be aware of and compliant with all applicable national and local regulations.[3]
General Disposal Procedures for this compound
Based on available safety data sheets (SDS), this compound should be treated as a chemical substance requiring specific disposal methods to ensure complete destruction and prevent environmental contamination. The primary recommended method for disposal is incineration.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): Before handling this compound for disposal, thoroughly review its SDS. The SDS contains vital information on hazards, handling precautions, and specific disposal recommendations.
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, sealed container.[3]
-
Prepare for Incineration: The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration. This often involves dissolving or mixing the material with a combustible solvent. The incineration should be carried out in a chemical incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion products.
-
Engage a Licensed Waste Disposal Service: Laboratory facilities should contract with a licensed hazardous waste disposal company to handle the transportation and final disposal of this compound. These companies are knowledgeable about regulatory requirements and are equipped to manage chemical waste safely.
-
Dispose of Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), empty containers, and cleaning materials, should also be treated as hazardous waste.
-
Contaminated PPE: Gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
-
Empty Containers: Containers that held this compound should be handled like the product itself. They can be triple-rinsed (or the equivalent) before disposal, with the rinsate collected and treated as hazardous waste.
-
-
Avoid Improper Disposal Methods:
-
Do Not Discharge to Sewer Systems: this compound should not be disposed of down the drain or into any sewer system.
-
Do Not Contaminate Water or Soil: Prevent this compound from contaminating water sources, foodstuffs, animal feed, or soil.
-
Summary of this compound Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure this compound / Unused Product | Licensed Chemical Incineration | Dissolve or mix with a combustible solvent; use an incinerator with an afterburner and scrubber. |
| Contaminated Labware (glass, plastic) | Licensed Chemical Incineration | Collect in a designated, labeled hazardous waste container. |
| Contaminated Personal Protective Equipment (PPE) | Licensed Chemical Incineration | Place in a designated, labeled hazardous waste container. |
| Empty this compound Containers | Triple-rinse, then dispose as regular waste or recycle if appropriate. Collect rinsate as hazardous waste. | Handle the uncleaned container as you would the product itself. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Logistical Information for Handling Clebopride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Clebopride, a gastroprokinetic agent. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Double gloving is recommended, especially when there is a risk of contamination. Change gloves frequently, at least every 30 to 60 minutes, or immediately if they are damaged or contaminated.[1][2] |
| Body Protection | Protective gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2][3] Gowns should be changed immediately after a spill or every two to three hours during continuous handling.[4] |
| Eye & Face Protection | Safety glasses with side shields or goggles | To protect against splashes, safety goggles are recommended. For a full range of protection against splashes to the face and eyes, a face shield should be used in conjunction with goggles. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a potential for aerosol generation. This is particularly important when handling the powder form to avoid dust formation. |
Handling and Storage
This compound should be handled in a well-ventilated area, preferably in a designated fume hood, to minimize inhalation exposure. Avoid the formation of dust and aerosols. Standard laboratory hygiene practices should be followed, including washing hands thoroughly after handling and before eating, drinking, or smoking. Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
Spill Management Workflow
In the event of a this compound spill, a structured and immediate response is critical to contain the material and prevent exposure. The following diagram outlines the procedural steps for managing a spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
All this compound waste, including contaminated materials from spill cleanup, must be treated as hazardous waste. Disposal should be carried out in accordance with all applicable local, regional, and national regulations.
Procedural Steps for Disposal:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containment: Place the waste in a clearly labeled, sealed, and appropriate container to prevent leakage.
-
Labeling: The container must be clearly marked as hazardous waste, indicating the contents.
-
Collection: Arrange for collection by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash. Community-based drug "take-back" programs may be an option for disposal of unused medicines.
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research context, all procedures should be designed to minimize direct contact and the generation of aerosols or dust.
Key Safety Considerations for Experimental Design:
-
Enclosed Systems: Whenever possible, conduct experiments within a closed system, such as a glove box or a fume hood.
-
Weighing: When weighing the powdered form of this compound, use a ventilated balance safety enclosure to contain any airborne particles.
-
Solution Preparation: Prepare solutions in a fume hood and avoid splashing.
-
Decontamination: All equipment and surfaces that come into contact with this compound should be decontaminated after use. A suitable decontamination solution should be identified based on the chemical properties of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
